Atropine sulfate
Description
Historical Trajectories of Atropine (B194438) and its Sulfated Forms in Scientific Inquiry
The journey of atropine from a component of historical herbal remedies to a purified, standardized chemical reagent is a story of incremental scientific discovery spanning nearly two centuries.
Early Isolation and Structural Elucidation Efforts
The quest to isolate the active principles from potent plants of the nightshade family, such as Deadly Nightshade (Atropa belladonna), led to the discovery of atropine. cymitquimica.comwikipedia.org The initial isolation of atropine in a pure crystalline form is credited to the German pharmacist Heinrich F. G. Mein in 1831. ranzco.eduresearchgate.net However, a published account of the isolation of this nitrogen-containing, alkaline substance from Atropa belladonna and Hyoscyamus niger (Henbane) was provided by P. L. Geiger and O. Hesse in 1833. nih.gov
Subsequent decades saw intensive efforts to determine its chemical structure. A critical breakthrough came nearly fifty years after its isolation when K. Kraut and W. Lossen elucidated the hydrolysis of atropine into its constituent parts: tropic acid and tropine (B42219), a bicyclic amino alcohol. nih.gov They also established the stereochemical relationship between atropine and its naturally occurring levorotatory isomer, hyoscyamine (B1674123), concluding that atropine is the racemic mixture of d- and l-hyoscyamine (B7768854). nih.gov The reverse reaction, esterifying tropine with tropic acid, was later demonstrated by A. Ladenburg, further cementing the understanding of its fundamental structure. nih.gov
Evolution of Synthetic Methodologies in Atropine Production
While extraction from natural plant sources was the sole method of production for many years, the early 20th century marked the dawn of synthetic atropine. The first complete chemical synthesis of atropine was achieved by Richard Willstätter in 1901. researchgate.net This landmark achievement not only confirmed the previously elucidated structure but also opened the door to laboratory and industrial production independent of botanical supply.
Over the years, synthetic methodologies have continued to evolve. Early synthetic routes were often inefficient and not scalable for commercial production. google.com Modern processes focus on efficiency and purity, often employing a "one-pot" synthesis approach. A common contemporary method involves the reaction of tropic acid to form an intermediate such as acetyltropoyl chloride, which is then coupled with tropine to yield atropine. google.com Despite these advances in chemical synthesis, extraction from cultivated plants like Datura species or Atropa belladonna remains a significant source for commercial production, with biotechnological approaches such as in vitro plant cell cultures also being explored as a sustainable alternative. google.combio-conferences.org
Emergence of Atropine Sulfate (B86663) Monohydrate as a Standard Research Compound
For laboratory and pharmaceutical applications, atropine is most commonly used as its sulfate salt. The conversion of atropine base to atropine sulfate monohydrate ((C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O) confers significant advantages. sigmaaldrich.comcambridge.org This salt form exhibits excellent solubility in water and greater stability, which are critical properties for preparing accurate and reliable solutions for experimental use. cymitquimica.comchemicalbook.com
Its reliability and well-documented pharmacological activity have led to its establishment as a certified reference material and a pharmaceutical secondary standard. sigmaaldrich.com This means it is used in quality control laboratories to ensure the identity, strength, quality, and purity of pharmaceutical products. sigmaaldrich.com The monohydrate form, which incorporates one molecule of water into its crystal structure, is the specific, stable composition often supplied for these high-purity applications. cymitquimica.comcambridge.org
Significance of this compound Monohydrate as a Pharmacological Probe
This compound monohydrate's value as a research tool is intrinsically linked to its precise and well-characterized interaction with a key component of the nervous system.
Utility in Elucidating Cholinergic System Dynamics
The cholinergic system, which uses acetylcholine (B1216132) as its primary neurotransmitter, is fundamental to countless physiological functions. This compound monohydrate acts as a competitive antagonist at muscarinic acetylcholine receptors, one of the two main classes of cholinergic receptors. nursingcenter.compsu.edu By binding to these receptors without activating them, it effectively blocks the actions of acetylcholine. drugbank.com
This blocking action makes it an invaluable probe for studying the "rest and digest" functions of the parasympathetic nervous system. wikipedia.org Researchers use atropine to investigate the role of cholinergic signaling in diverse processes. For example, studies have used atropine to demonstrate how cholinergic mechanisms modulate the release of other neurotransmitters, such as noradrenaline, from sympathetic nerves in the heart, thereby revealing complex cross-talk between different branches of the autonomic nervous system. nih.gov Its ability to counteract the effects of cholinergic agonists allows scientists to confirm that a specific biological response is indeed mediated by muscarinic receptors. drugbank.compsu.edu
Role in Receptor Characterization and Ligand-Binding Studies
In the field of molecular pharmacology, this compound monohydrate is a benchmark antagonist for characterizing muscarinic receptors. It binds with high affinity but low selectivity across all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). chemicalbook.comdrugbank.com This non-selective profile makes it a useful tool in initial screening assays to determine if a new compound interacts with any muscarinic receptors.
In radioligand binding studies, unlabeled atropine is frequently used as a "competitor" to determine the nonspecific binding of a labeled test ligand. sigmaaldrich.com By measuring how effectively a new compound displaces a radiolabeled muscarinic ligand from its receptor in comparison to atropine, researchers can determine the new compound's binding affinity. The inhibitory constant (Ki) or IC50 values of atropine against various receptor subtypes are well-established, providing a gold standard for comparison. chemicalbook.commedchemexpress.com This fundamental application is crucial for the discovery and development of new, more selective muscarinic drugs.
Research Data Tables
Table 1: Inhibitory Potency of Atropine at Muscarinic Acetylcholine Receptor (mAChR) Subtypes This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of atropine required to inhibit 50% of the binding or function of the specified muscarinic receptor subtype. Lower values denote higher potency.
| Receptor Subtype | IC50 (nM) | Organism/System |
| M1 | 2.22 ± 0.60 | Recombinant chemicalbook.com |
| M2 | 4.32 ± 1.63 | Recombinant chemicalbook.com |
| M3 | 4.16 ± 1.04 | Recombinant chemicalbook.com |
| M4 | 2.38 ± 1.07 | Recombinant chemicalbook.com |
| M4 | 0.39 | Human medchemexpress.commedchemexpress.com |
| M4 | 0.71 | Chicken medchemexpress.commedchemexpress.com |
| M5 | 3.39 ± 1.16 | Recombinant chemicalbook.com |
Contribution to Understanding Antimuscarinic Mechanisms
This compound monohydrate has been instrumental in delineating the mechanisms of antimuscarinic action. As a reversible antagonist, it competes with acetylcholine and other muscarinic agonists for binding sites on the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). chemicalbook.comdrugbank.com By blocking these receptors, atropine inhibits the physiological responses normally triggered by parasympathetic nerve stimulation, providing researchers with a powerful method to probe the function of the cholinergic system. nursingcenter.comcvpharmacology.com
The non-selective nature of atropine, while a limitation for targeted therapeutic applications, has been a key advantage in foundational research. It allows for a broad blockade of muscarinic receptors, enabling scientists to confirm whether a specific physiological effect is mediated by this class of receptors. physiology.org For instance, the abolition of a biological response in the presence of atropine is strong evidence for the involvement of a muscarinic cholinergic pathway.
Detailed Research Findings:
Receptor Binding Affinity: Radioligand binding assays have precisely quantified atropine's affinity for each of the five muscarinic receptor subtypes. These studies confirm its non-selective profile, as it binds to all subtypes with high, nanomolar-range affinity. This characteristic has made it a standard reference compound for comparing the selectivity of newly developed muscarinic antagonists. chemicalbook.com
Cardiovascular Research: In cardiovascular physiology, atropine is used to block the M2 muscarinic receptors located on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart. cvpharmacology.com This action prevents the vagus nerve from slowing the heart rate. nursingcenter.comcvpharmacology.com Studies using atropine have been fundamental in demonstrating that the development of hypoxia-induced bradycardia (a slowed heart rate) is mediated by the cholinergic activation of cardiac M2 receptors. physiology.org By observing the heart's response when these receptors are blocked by atropine, researchers can quantify the level of vagal tone and its role in cardiac regulation. cvpharmacology.comphysiology.org
Neuroscience and Cognitive Function: Atropine's ability to cross the blood-brain barrier has allowed its use in neuroscience to create animal models of cholinergic deficit. nih.gov By inhibiting central muscarinic receptors, atropine can induce temporary impairments in learning and memory. This has been a valuable, albeit complex, model for studying the role of the cholinergic system in cognitive processes and for initial investigations into conditions associated with cholinergic decline, such as dementia. nih.gov
Cutaneous Vasodilation Studies: Research into the mechanisms of heat-induced active vasodilation in human skin has utilized atropine to differentiate between cholinergic and non-cholinergic pathways. Studies have shown that blocking muscarinic receptors with locally applied atropine does not eliminate the vasodilation response to heat stress, suggesting that while acetylcholine is the neurotransmitter, the vasodilation is mediated by a non-muscarinic cotransmitter. This demonstrates atropine's utility in dissecting complex signaling pathways. ahajournals.org
Interactive Data Table: Atropine Affinity for Muscarinic Receptor Subtypes This table displays the half-maximal inhibitory concentration (IC50) values of atropine for the five human muscarinic acetylcholine receptor subtypes, indicating its potency as an antagonist.
| Receptor Subtype | IC50 (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
| Data sourced from ChemicalBook. chemicalbook.com |
Contemporary Research Challenges and Future Directions for this compound Monohydrate Investigations
Despite its long history of use, research involving this compound monohydrate faces several contemporary challenges that also point toward future investigative directions.
Contemporary Research Challenges:
Lack of Receptor Selectivity: The primary challenge in using atropine as a research tool is its non-selective binding to all five muscarinic receptor subtypes (M1-M5). chemicalbook.comnih.gov This makes it difficult to attribute an observed physiological effect to the blockade of a single, specific subtype, complicating the detailed analysis of individual receptor functions. mdpi.com
Off-Target Pharmacological Activity: Advanced pharmacological studies have revealed that atropine, particularly at higher concentrations, can interact with other receptor systems. For example, it has been shown to be a competitive antagonist at 5-HT3 serotonin (B10506) receptors, which could confound the interpretation of results in studies where multiple neurotransmitter systems are at play. nih.gov
Understanding Rebound Phenomena: In certain long-term research applications, such as studies on myopia control, the cessation of atropine administration can lead to a "rebound effect," where the progression of the condition accelerates. researchgate.net Elucidating the mechanisms behind this rebound is a significant research challenge.
Impurity Profiling and Formulation Stability: Ensuring the purity and stability of this compound monohydrate formulations remains a focus. Regulatory documents highlight the need to develop and implement sensitive analytical methods to detect and quantify degradation products such as tropic acid, atropic acid, and apoatropine (B194451), which can form during storage. fda.gov Furthermore, developing novel, stable formulations for specific research applications, such as mucoadhesive oral gels, presents ongoing formulation and pharmacokinetic challenges. nih.gov
Future Directions for Research:
A Tool for Developing Selective Modulators: The limitations imposed by atropine's non-selectivity are a major driver for the discovery and development of new, highly selective muscarinic receptor agonists and antagonists. mdpi.com Atropine continues to serve as a benchmark compound against which the potency and selectivity of these new chemical entities are measured.
Investigating Genetic and Ethnic Variability: There is a growing need for research into how genetic variations may influence individual responses to atropine. Future studies are expected to focus on how pharmacogenomics might explain differences in efficacy and side effects, particularly in diverse populations. researchgate.net
Combination Protocols: Future research will likely explore the use of atropine in combination with other pharmacological or physical interventions. In myopia research, for instance, combining low-dose atropine with orthokeratology or multifocal lenses is a promising avenue to potentially enhance efficacy while minimizing side effects. researchgate.net
Clarifying Long-Term Cellular and Systemic Effects: While the acute effects of atropine are well-documented, more research is needed to understand the consequences of long-term receptor blockade. This includes investigating potential adaptive changes in receptor expression and downstream signaling pathways in various tissues. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKKQJKQTPNWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N2O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural and Stereochemical Investigations of Atropine Sulfate Monohydrate
Solid-State Crystallography and Polymorphism Studies
The precise three-dimensional arrangement of atoms and molecules in the crystalline solid state is fundamental to understanding the physicochemical properties of a pharmaceutical compound. For atropine (B194438) sulfate (B86663) monohydrate, solid-state crystallography, particularly through X-ray diffraction, provides invaluable insights into its structure and potential polymorphic forms.
X-ray Diffraction Analysis of Crystalline Forms
The crystal structure of atropine sulfate monohydrate has been determined and refined using synchrotron X-ray powder diffraction data. nist.govresearchgate.net This analysis reveals that the compound crystallizes in the monoclinic space group P2₁/n. nist.govresearchgate.net The unit cell parameters have been reported as a = 19.2948(5) Å, b = 6.9749(2) Å, c = 26.9036(5) Å, β = 94.215(2)°, with a volume of 3610.86(9) ų. nist.govresearchgate.net Each unit cell contains four molecules of this compound monohydrate. nist.govresearchgate.net
Table 1: Crystallographic Data for this compound Monohydrate
| Crystal Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 19.2948(5) |
| b (Å) | 6.9749(2) |
| c (Å) | 26.9036(5) |
| β (°) | 94.215(2) |
| Volume (ų) | 3610.86(9) |
| Z | 4 |
Conformational Analysis in the Crystalline State
Within the crystal lattice, the two independent atropine cations exhibit different conformations. researchgate.net Quantum chemical geometry optimizations have indicated that these two conformations are similar in energy. researchgate.net Intermolecular interactions within the crystal play a significant role in determining the observed solid-state conformations of the atropine cations. researchgate.net
Hydrogen Bonding Networks and Packing Arrangements
The crystal structure of this compound monohydrate is stabilized by an extensive network of hydrogen bonds. nist.govresearchgate.net Each of the two independent protonated nitrogen atoms of the atropine cations participates in a strong hydrogen bond with the sulfate anion. nist.govresearchgate.net Additionally, each of the two independent hydroxyl groups acts as a donor in a hydrogen bond to the sulfate anion. nist.govresearchgate.net
Spectroscopic Characterization for Structural Confirmation and Purity Assessment
Spectroscopic techniques are essential for confirming the molecular structure and assessing the purity of this compound monohydrate. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information on the functional groups and the molecular architecture of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound monohydrate displays characteristic absorption bands corresponding to its various structural features.
Table 2: Principal FT-IR Absorption Bands of this compound Monohydrate
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3376 | O-H stretching |
| 2963.91 | CH₃ stretching |
| 2874.69 | CH₂ stretching |
| 1727.54 | C=O stretching |
| 1581 | N-H bending |
| 1478.2 | Aromatic stretching |
| 1165.55 | S-O stretching |
| 669.18 | C-H bending |
| 619.27 | C-C bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. While solution-state NMR is widely used for quantitative analysis and studying conformational dynamics in solution, solid-state NMR (ssNMR) is particularly valuable for characterizing the molecular architecture in the crystalline form. chemicalbook.com
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed in ssNMR to obtain high-resolution spectra of solid samples. huji.ac.il For complex pharmaceutical formulations, ¹³C CP/MAS NMR is often used to distinguish the signals of the active pharmaceutical ingredient (API) from those of the excipients. nih.gov The chemical shifts observed in a solid-state NMR spectrum are highly sensitive to the local electronic environment of the nuclei, providing detailed information about the molecular conformation and packing in the crystal lattice. nih.gov
Although specific solid-state NMR data for this compound monohydrate is not extensively detailed in readily available literature, the application of these techniques would be invaluable. By analyzing the ¹³C and ¹H chemical shifts in the solid state, it would be possible to confirm the asymmetric unit identified by X-ray diffraction and to gain further insight into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural components of this compound Monohydrate through fragmentation analysis. In liquid chromatography-mass spectrometry (LC-MS), the protonated molecule [M+H]⁺ of the active atropine component is typically observed. nih.gov
The fragmentation pattern provides valuable information about the molecule's structure. Key fragments observed in the mass spectrum of atropine include ions corresponding to the tropane (B1204802) moiety and the tropic acid side chain. For instance, a significant peak is often seen at m/z 124.1121, which corresponds to the protonated tropane fragment (C8H14N)⁺. massbank.eu Another notable fragment appears at m/z 93.0698, representing a further breakdown product of the tropane ring. massbank.eu The presence of the tropic acid portion can be inferred from other fragments, though it is the cleavage of the ester bond that leads to these primary fragmentation pathways. researchgate.net Analysis of these patterns allows for the unambiguous identification of the atropine structure within a sample.
Table 1: Key Mass Spectrometry Fragments of Atropine
| m/z | Tentative Formula | Fragment Identity |
|---|---|---|
| 290.1750 | C17H24NO3+ | Protonated Atropine Molecule [M+H]+ |
| 124.1121 | C8H14N+ | Tropane Moiety |
| 93.0698 | C7H9+ | Tropane Ring Fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophoric components of this compound Monohydrate. The UV spectrum of atropine is primarily dictated by the benzene (B151609) ring of the tropic acid moiety, which acts as the principal chromophore. In acidic solutions, this compound typically exhibits an absorption maximum (λmax) around 257 nm. rjptonline.org This absorption is characteristic of the phenyl group and is useful for quantitative analysis.
The molar absorptivity of this compound is influenced by the pH of the solution. The un-ionized form of the molecule generally shows a higher absorbance compared to the ionized form. rjptonline.org Spectrophotometric methods have been developed for the quantitative estimation of this compound, sometimes utilizing reactions that produce a colored chromophore, with absorbance measured at a specific wavelength, such as 570 nm after reaction with methanolic potassium hydroxide (B78521). ijpsonline.com These methods provide a simple and rapid means for the assay of this compound. ijpsonline.com
Table 2: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Conditions |
|---|---|---|
| λmax | ~257 nm | Acidic Solution |
| λmax (Colorimetric Method) | 570 nm | After reaction with methanolic KOH |
Chirality and Stereoisomeric Research of Atropine and its Derivatives
Separation and Characterization of Enantiomers (D- and L-Hyoscyamine)
Atropine is a racemic mixture of D-hyoscyamine and L-hyoscyamine (B7768854). researchgate.net The separation and characterization of these enantiomers are crucial as they exhibit different pharmacological activities. ijper.org High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for the enantioselective separation of hyoscyamine (B1674123) isomers. urjc.esnih.gov For instance, polysaccharide-based columns like Chiralpak® AY-3 have demonstrated good chiral resolution. urjc.es
Capillary electrophoresis (CE) is another powerful technique for the separation of atropine enantiomers. researchgate.net The use of chiral selectors, such as sulfated beta-cyclodextrin, in the running buffer enables baseline separation of D- and L-hyoscyamine. researchgate.net This method offers advantages over traditional polarimetry, including the need for smaller sample amounts and a lower limit of detection for the unwanted enantiomer. researchgate.net
Stereoselective Interactions with Biological Targets
The pharmacological effects of atropine are primarily attributed to the L-hyoscyamine enantiomer, which is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors. The stereoselectivity of these interactions is a fundamental aspect of its mechanism of action. Biological systems, being inherently chiral, interact differently with the two enantiomers of a chiral drug. nih.gov
The differential binding of enantiomers to their biological targets, such as receptors and enzymes, is a well-documented phenomenon. nih.govresearchgate.net The three-dimensional structure of the receptor's binding site accommodates one enantiomer with a higher affinity than the other, leading to a more potent biological response. nih.gov In the case of atropine, L-hyoscyamine fits the muscarinic receptor binding pocket more precisely than its D-counterpart, resulting in a significantly stronger antagonistic effect.
Impact of Stereochemistry on Molecular Recognition Processes
The stereochemistry of a molecule is a critical determinant in molecular recognition processes, which are fundamental to its biological activity. researchgate.net The spatial arrangement of atoms in L-hyoscyamine allows for optimal interaction with the chiral environment of the muscarinic receptor. This interaction involves a precise alignment of functional groups within the molecule with complementary sites on the receptor protein.
The difference in pharmacological activity between the enantiomers of atropine underscores the importance of stereochemistry in drug design and action. wiley-vch.de The "inactive" or less active enantiomer, D-hyoscyamine, may not contribute to the desired therapeutic effect and can sometimes be associated with different off-target effects. nih.gov Therefore, understanding the stereochemical requirements for receptor binding is essential for developing more selective and effective therapeutic agents. The study of how stereoisomers interact differently with biological macromolecules provides valuable insights into the nature of molecular recognition and the structure-activity relationships of chiral drugs. researchgate.net
Synthetic Chemistry and Derivatization Strategies for Atropine Sulfate Monohydrate
Regiospecific and Stereoselective Synthetic Pathways to Atropine (B194438) and Analogues
The synthesis of atropine, a tropane (B1204802) alkaloid, has been a significant subject of chemical research for over a century. Atropine is a racemic mixture of (S)- and (R)-hyoscyamine, with the majority of its physiological effects attributed to the (S)-enantiomer. wikipedia.orgbris.ac.uk The core of its structure is the 8-azabicyclo[3.2.1]octane ring system, known as the tropane skeleton. guidechem.comnih.gov Synthetic strategies have evolved from lengthy classical methods to more efficient and stereoselective modern techniques.
The early syntheses of tropane alkaloids were pivotal in the development of organic synthesis, providing proof of structure at a time when spectroscopic methods were unavailable. bris.ac.uk These classical approaches primarily focused on the construction of tropinone (B130398), a key ketone intermediate that can be readily reduced to tropine (B42219), the alcohol precursor to atropine. bris.ac.ukguidechem.com
Robinson's Biomimetic Synthesis (1917): A significant breakthrough in tropane alkaloid synthesis was achieved by Sir Robert Robinson in 1917. guidechem.comwikipedia.org His synthesis of tropinone is renowned for its simplicity, elegance, and biomimetic approach, as it mimics the biosynthetic pathway of the molecule. wikipedia.orgchemicalbook.com The reaction is a one-pot synthesis that brings together three simple, readily available reactants: succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or its calcium salt). guidechem.comwikipedia.org This "double Mannich" reaction proceeds through a series of nucleophilic additions and intramolecular cyclizations to form the bicyclic tropinone structure. wikipedia.orgorientjchem.org
The mechanism involves:
Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine. guidechem.comwikipedia.org
Intramolecular addition of the imine to the second aldehyde group, leading to the first ring closure. wikipedia.org
An intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid. guidechem.comwikipedia.org
Formation of a new enolate and imine. guidechem.com
A second intramolecular Mannich reaction to complete the second ring closure. guidechem.comwikipedia.org
Decarboxylation upon heating in an acidic solution to yield tropinone. bris.ac.uk
Robinson's initial synthesis had a yield of 17%, which was later optimized to over 90% by conducting the reaction under buffered conditions at a physiological pH, as demonstrated by Schöpf. guidechem.comorientjchem.org This remarkable synthesis remains a classic example in organic chemistry for its efficiency and ingenuity. guidechem.com The tropinone can then be reduced to tropine, which is subsequently esterified with tropic acid to produce atropine. wikipedia.orgbris.ac.uk
| Feature | Willstätter Synthesis (1901) | Robinson Synthesis (1917) |
|---|---|---|
| Starting Material | Cycloheptanone acs.org | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid guidechem.com |
| Key Reaction Type | Multi-step classical transformations wikipedia.org | One-pot "double Mannich" reaction wikipedia.org |
| Number of Steps | Multiple (approx. 15) acs.org | One-pot (three steps mechanistically) guidechem.com |
| Overall Yield | ~0.75% guidechem.comacs.org | 17% (initially), >90% (optimized) guidechem.comwikipedia.org |
| Significance | First total synthesis; structure proof guidechem.com | Biomimetic; highly efficient; classic tandem reaction wikipedia.org |
In recent years, flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. cinz.nzmdpi.com This technology has been successfully applied to the synthesis of atropine, enabling continuous production and purification. researchgate.net
Continuous-flow systems utilize narrow-diameter tubing through which streams of reagents are pumped and mixed, with the reaction time (residence time) controlled by the reactor volume and flow rate. cinz.nz This setup allows for superior heat and mass transfer, precise control over reaction parameters, and the safe handling of reactive intermediates. nih.gov
A reported continuous-flow synthesis of atropine involves two main stages:
Intermediate Formation: The synthesis can start from tropine and a suitable acylating agent. In one approach, a phenylacetyl ester intermediate is formed. rsc.org
Hydroxymethylation and Esterification: The final steps involve hydroxymethylation and esterification to form the atropine molecule. A three-step flow protocol has been developed that begins with the Fischer esterification of tropine with methyl formylphenylacetate, followed by a reduction of the formyl group. researchgate.net
A key advantage of flow synthesis is the ability to integrate in-line purification steps. For atropine synthesis, a series of sequential liquid-liquid extractions with careful pH control, combined with the use of functionalized resins, has been employed. researchgate.netmit.edu This integrated approach allows for the removal of structurally similar byproducts, delivering atropine with greater than 98% purity directly from the flow system. researchgate.net These modern techniques significantly improve material efficiency and process control compared to classical batch methods. researchgate.net
Since the biological activity of atropine resides primarily in its (S)-enantiomer, (S)-hyoscyamine, the development of asymmetric synthetic methods to produce enantiomerically pure tropane alkaloids is of significant interest. wikipedia.org Enantioselective strategies generally fall into two categories: the desymmetrization of achiral tropinone derivatives or the de novo construction of the tropane skeleton using chiral auxiliaries or catalysts. ehu.es
One prominent method involves the enantioselective deprotonation of the prochiral tropinone. ehu.es Chiral lithium amide bases, such as those derived from phenylglycinol, can effectively differentiate between the two enantiotopic protons alpha to the carbonyl group. ehu.es Trapping the resulting enantioenriched enolate with an electrophile allows for the synthesis of various chiral tropane derivatives. This strategy has been used in the synthesis of several natural products, including (+)-knightinol and the alkaloid KD-B. ehu.es
More recently, organocatalysis has been employed to construct the tropane scaffold enantioselectively. One innovative approach reports the first asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines. nih.gov This reaction, enabled by dienamine activation of α,β-unsaturated aldehydes, affords tropane derivatives with excellent control of enantioselectivity (up to 99% ee) and diastereoselectivity. nih.govresearchgate.net
Furthermore, rhodium-catalyzed asymmetric cross-coupling reactions have been developed to synthesize chiral nortropane derivatives. A kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride via a Suzuki–Miyaura-type reaction provides access to a range of enantiomerically enriched tropane compounds. acs.org These catalytic methods represent a significant advancement, providing efficient access to specific stereoisomers of tropane alkaloids and their analogues. nih.gov
Synthesis of Isotopically Labeled Atropine Sulfate (B86663) Monohydrate for Mechanistic Studies
Isotopically labeled compounds are indispensable tools in chemical and biomedical research. rawdatalibrary.net Incorporating stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) into the atropine molecule allows researchers to trace its metabolic fate, elucidate biosynthetic pathways, and study reaction mechanisms without the need for radioactive materials. medchemexpress.comnih.gov
The synthesis of isotopically labeled atropine requires the introduction of heavy isotopes into either the tropine moiety or the tropic acid moiety.
Deuterium Labeling (²H): Deuterated atropine (e.g., Atropine-d₅) can be synthesized for use as an internal standard in mass spectrometry or to study kinetic isotope effects. medchemexpress.commdpi.com Labeling can be achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions on the final molecule or its precursors. For example, rhodium nanocatalysts have been used to facilitate labeling under a deuterium gas atmosphere. researchgate.net
Carbon-13 Labeling (¹³C): Carbon-13 labeling is particularly useful for tracing the carbon skeleton of atropine through metabolic pathways. nih.gov The synthesis of ¹³C-labeled atropine often involves building the molecule from simple, commercially available ¹³C-labeled precursors. For instance, a synthesis of tropine labeled with carbon-14 (B1195169) (a radioisotope, but the synthetic strategy is applicable to ¹³C) was developed starting from labeled arabinose. nih.gov This multi-step process converts the labeled sugar into the necessary precursors for the Robinson condensation, ultimately incorporating the isotope into the tropane ring. nih.govsci-hub.se The labeled tropine is then esterified with tropic acid to yield the final labeled atropine. nih.gov
| Isotope | Labeling Position | Synthetic Approach | Primary Application |
|---|---|---|---|
| Deuterium (²H) | Tropic acid moiety (e.g., phenyl ring) or Tropine moiety | Use of deuterated precursors; H-D exchange reactions medchemexpress.comresearchgate.net | Internal standards (MS); Kinetic isotope effect studies medchemexpress.commdpi.com |
| Carbon-13 (¹³C) | Tropane ring or Tropic acid backbone | Total synthesis from simple ¹³C-labeled starting materials (e.g., labeled sugars) nih.govnih.gov | Metabolic pathway tracing; Biosynthesis studies nih.govnih.gov |
Stable isotope-resolved metabolomics (SIRM) is a powerful technique that uses labeled compounds to map the flow of atoms through metabolic networks. nih.gov By administering a ¹³C-labeled tracer to a biological system (such as a plant, cell culture, or animal), researchers can track the incorporation of the ¹³C atoms into various downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. rawdatalibrary.netscripps.edu
In the context of atropine, ¹³C-labeled precursors can be fed to plants of the Solanaceae family to elucidate the intricate biosynthetic pathway of tropane alkaloids. rsc.org For example, feeding labeled L-phenylalanine can help confirm its role as the precursor to the tropic acid moiety. wikipedia.orgeajem.com Similarly, labeled ornithine or putrescine can be used to trace the formation of the tropane ring. guidechem.com Analysis of the labeling patterns in the final atropine and its intermediates provides definitive evidence for the proposed biosynthetic steps, such as the initial formation of tropinone and its subsequent reduction and esterification. nih.gov
Deuterium-labeled atropine can be used in pharmacokinetic studies to differentiate between an administered dose and the endogenous compound, and to study metabolic transformations involving the cleavage of C-H bonds. mdpi.com These tracer studies are crucial for understanding how atropine is synthesized in nature and how it is processed in biological systems, providing fundamental knowledge for synthetic biology and metabolic engineering efforts aimed at producing these valuable alkaloids. nih.govnih.gov
Preparation of Atropine Derivatives and Metabolites for Research Purposes
The synthesis of atropine metabolites and the development of specialized molecular probes are fundamental for advancing research into its mechanism of action, metabolism, and detection. These synthetic efforts provide essential tools for pharmacological studies, diagnostic development, and forensic analysis.
Synthesis of Atropine N-Oxide and Noratropine (B1679849)
The preparation of atropine's primary metabolites, atropine N-oxide and noratropine, is critical for their use as analytical standards in metabolic and pharmacokinetic research.
Atropine N-oxide , a major metabolite, is synthesized by the direct oxidation of the tertiary amine in the atropine molecule. A common laboratory method involves reacting atropine with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net This reaction typically results in a mixture of two diastereomers, the endo- and exo-N-oxides, due to the stereochemistry at the nitrogen atom. The N-oxide can then be N-demethylated to noratropine using iron-based catalysts. rsc.org
Noratropine , the N-demethylated metabolite, is a key intermediate for the semi-synthesis of other important pharmaceutical compounds. researchgate.net Its synthesis can be achieved through several methods. A multi-step process involves the initial oxidation of atropine to atropine N-oxide, which is then isolated, often as an HCl salt, and subsequently demethylated using reagents like iron(II) sulfate (FeSO₄·7H₂O). rsc.orggoogle.com More direct, one-pot oxidative N-demethylation methods have also been developed. These often utilize a catalyst, such as an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst in the presence of H₂O₂, to convert atropine directly to noratropine in good yields. researchgate.netresearchgate.netrsc.org Another approach is electrochemical N-demethylation, which offers a practical and efficient alternative that avoids hazardous oxidizing agents and metal catalysts. rsc.org
| Derivative | Precursor | Key Reagents/Methods | Reaction Type |
| Atropine N-oxide | Atropine | m-CPBA or H₂O₂ | N-oxidation |
| Noratropine | Atropine | 1. H₂O₂/FeIII-TAML catalyst2. Electrochemical demethylation | One-pot Oxidative N-demethylation |
| Noratropine | Atropine N-oxide | FeSO₄·7H₂O | N-demethylation |
Development of Fluorescent or Affinity Probes
To investigate the interaction of atropine with its biological targets, such as muscarinic acetylcholine (B1216132) receptors, researchers have developed specialized probes. These probes incorporate reporter groups, like fluorophores or reactive moieties, into the atropine structure.
Fluorescent Probes are designed by attaching a fluorescent molecule (fluorophore) to the atropine structure. These probes are invaluable for cellular imaging, allowing for the visualization of receptor distribution and binding in biological systems. The synthesis involves conjugating a fluorophore, such as a rhodamine or naphthalimide derivative, to the atropine molecule. nih.govnih.gov The design must ensure that the addition of the fluorescent tag does not significantly hinder the probe's ability to bind to the target receptor. These tools can be used in fluorescence microscopy and competitive binding assays to study receptor pharmacology.
Affinity Probes are modified atropine molecules that contain a reactive group capable of forming a covalent bond with the target receptor. This irreversible binding allows for the identification and characterization of the receptor's binding site. The synthesis of an affinity probe might involve incorporating a photoaffinity label (e.g., an azido (B1232118) group) or an alkylating agent into the atropine scaffold. When the probe is bound to the receptor, the reactive group can be activated (e.g., by UV light for a photoaffinity label) to form a permanent bond with nearby amino acid residues. This enables researchers to isolate and identify the specific parts of the receptor that constitute the binding pocket.
| Probe Type | Core Structure | Key Feature | Application |
| Fluorescent Probe | Atropine | Covalently attached fluorophore | Receptor localization and imaging |
| Affinity Probe | Atropine | Covalently attached reactive group | Identification of receptor binding sites |
Molecular and Cellular Pharmacology of Atropine Sulfate Monohydrate
Muscarinic Acetylcholine (B1216132) Receptor Binding and Selectivity Profiling
Atropine (B194438) sulfate (B86663) monohydrate is a well-characterized competitive antagonist of muscarinic acetylcholine receptors (mAChRs). drugbank.commdpi.com Its pharmacological effects are primarily due to its ability to bind to these receptors and block the action of the endogenous neurotransmitter, acetylcholine. drugbank.com
Atropine acts as a non-selective, reversible antagonist across all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). drugbank.commdpi.com This means it binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating a cellular response. drugbank.com The antagonism is competitive, meaning that the inhibitory effect of atropine can be overcome by increasing the concentration of acetylcholine at the receptor site.
Quantitative binding assays have been employed to determine the affinity of atropine for the different mAChR subtypes. These assays measure the concentration of atropine required to inhibit the binding of a radiolabeled ligand to the receptors by 50% (IC50) and the inhibition constant (Ki), which reflects the binding affinity of the antagonist.
Studies have shown that atropine exhibits high affinity for all five human muscarinic receptor subtypes. apexbt.com For instance, one study reported IC50 values of 2.22 nM for M1, 4.32 nM for M2, 4.16 nM for M3, 2.38 nM for M4, and 3.39 nM for M5. apexbt.com The corresponding Ki values were 1.27 nM, 3.24 nM, 2.21 nM, 0.77 nM, and 2.84 nM, respectively. apexbt.com Another study reported IC50 values of 0.39 nM and 0.71 nM for human and chicken M4 receptors, respectively. medchemexpress.comglpbio.com
| Subtype | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|
| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 | apexbt.com |
| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 | apexbt.com |
| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 | apexbt.com |
| M4 (Human) | 2.38 ± 1.07 | 0.77 ± 0.43 | apexbt.com |
| M4 (Human) | 0.39 | - | medchemexpress.comglpbio.com |
| M4 (Chicken) | 0.71 | - | medchemexpress.comglpbio.com |
| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 | apexbt.com |
The interaction between a ligand and its receptor is a dynamic process involving conformational changes in both molecules. nih.gov Upon binding, atropine induces or stabilizes a specific conformation of the muscarinic receptor that is incompatible with activation. This prevents the conformational changes that are normally induced by acetylcholine binding and are necessary for initiating intracellular signaling. The reversibility of atropine's binding allows for a dynamic equilibrium between the bound and unbound states, which is influenced by the concentrations of both atropine and acetylcholine.
Intracellular Signal Transduction Modulation in in vitro Systems
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs), and their activation by acetylcholine initiates intracellular signaling cascades. nih.govnih.gov By blocking these receptors, atropine modulates these downstream signaling pathways.
Upon agonist binding, mAChRs activate heterotrimeric G proteins, which in turn modulate the activity of various effector enzymes and ion channels. nih.govwikipedia.org For example, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C. nih.gov M2 and M4 receptors, on the other hand, primarily couple to Gi/o proteins, which inhibit adenylyl cyclase. cvpharmacology.com By competitively antagonizing these receptors, atropine prevents the G-protein activation initiated by acetylcholine, thereby inhibiting these signaling cascades.
The activation of effector enzymes by G proteins leads to the generation of intracellular second messengers. wikipedia.orgnih.gov For instance, the activation of phospholipase C by Gq/11-coupled receptors results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). libretexts.orgprutor.ai IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. libretexts.org
Ion Channel Interactions and Functional Consequences
While the principal mechanism of atropine involves the competitive antagonism of muscarinic acetylcholine receptors, its pharmacological profile is broadened by interactions with various ion channels. These interactions can be both indirect consequences of muscarinic receptor blockade and direct effects on the channel proteins themselves.
A primary indirect effect is on potassium and calcium currents, particularly in cardiac tissue. Vagal nerve stimulation releases acetylcholine (ACh), which binds to M2 muscarinic receptors on pacemaker cells in the sinoatrial (SA) and atrioventricular (AV) nodes. These receptors are coupled to Gi-proteins, and their activation leads to the opening of G-protein-coupled inwardly-rectifying potassium channels (KACh), causing potassium efflux and hyperpolarization of the cell membrane. This action decreases the slope of the pacemaker potential, slowing the heart rate. Atropine, by blocking these M2 receptors, prevents KACh channel activation, thereby inhibiting this hyperpolarizing current and increasing the heart rate. wikipedia.org This blockade also influences calcium currents that contribute to the pacemaker potential. wikipedia.org Furthermore, in ventricular myocytes, atropine has been shown to stimulate L-type calcium channel currents, an effect presumed to be mediated via a G-protein-dependent mechanism linked to muscarinic receptors. nih.gov
Beyond these receptor-mediated effects, atropine directly interacts with several ligand-gated ion channels. Notably, it acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), which are themselves cation-permeable ion channels. Studies have demonstrated that atropine can inhibit ion currents mediated by a wide array of nAChR subtypes, including α3β4, α4β2, and α7. nih.gov This interaction often manifests as a non-competitive, voltage-dependent channel block. nih.govnih.gov Interestingly, the effect can be complex; at low agonist concentrations, atropine may potentiate currents through certain nAChR subtypes (e.g., α4β4), while inhibition dominates at higher agonist concentrations. nih.govnih.gov
Furthermore, research has identified a significant interaction with the serotonergic system. In studies using neurons from the rat nodose ganglion, atropine was found to be a competitive antagonist of the 5-hydroxytryptamine3 (5-HT3) receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel permeable to cations, and its antagonism by atropine represents a distinct off-target interaction. This competitive antagonism was demonstrated by a parallel rightward shift in the 5-hydroxytryptamine concentration-response curve, with a calculated apparent KD of 1.8 µM. nih.gov
| Ion Channel | Mechanism of Interaction | Functional Consequence | Reference |
|---|---|---|---|
| KACh (GIRK) Channels | Indirect; blocks M2 receptor activation, preventing channel opening. | Inhibition of potassium efflux, prevention of hyperpolarization, increased heart rate. | wikipedia.org |
| L-type Calcium Channels | Indirect; stimulation presumed to be via G-protein-dependent muscarinic receptor mechanism. | Increased calcium influx in ventricular myocytes. | nih.gov |
| Neuronal Nicotinic ACh Receptors (nAChRs) | Direct; non-competitive, voltage-dependent channel block at high agonist concentrations. Can potentiate at low agonist concentrations. | Inhibition or potentiation of cation influx through nicotinic channels. | nih.govnih.gov |
| 5-HT3 Receptors | Direct; competitive antagonism at the serotonin (B10506) binding site. | Inhibition of serotonin-induced cation influx. | nih.gov |
Cross-Reactivity and Off-Target Receptor Interactions in Mechanistic Studies
Mechanistic studies have revealed that the pharmacological actions of atropine sulfate monohydrate extend beyond its primary antagonism of the muscarinic cholinergic system. Significant cross-reactivity has been documented with receptors of the nicotinic cholinergic and serotonergic systems.
The interaction with neuronal nicotinic acetylcholine receptors (nAChRs) is a prominent example of off-target activity. Although nAChRs are also activated by acetylcholine, their structure and function as ligand-gated ion channels are distinct from the G-protein coupled muscarinic receptors. Atropine inhibits a variety of nAChR subtypes, including those containing α3, α4, and α7 subunits, through a mechanism consistent with non-competitive open channel block. nih.govnih.govresearchgate.net This blockade is voltage-dependent and not overcome by increasing the concentration of the agonist, which is characteristic of a non-competitive interaction. nih.gov The functional outcome is a balance between inhibition at high agonist concentrations and, for some receptor subtypes, potentiation at low agonist concentrations. nih.gov
A notable interaction with a different neurotransmitter system involves the 5-hydroxytryptamine3 (5-HT3) receptor. In whole-cell patch-clamp studies on rat nodose ganglion neurons, atropine demonstrated competitive antagonism of 5-HT3 channels. nih.gov This action is not shared by all muscarinic antagonists to the same degree, highlighting a specific cross-reactivity. The study determined a pA2 value of 5.74 for atropine at these receptors, indicating a measurable affinity. nih.gov This finding suggests that some of atropine's complex central nervous system effects could be partially mediated by modulation of the serotonergic system. nih.gov
In addition to its receptor-blocking activities, atropine has been shown to directly modulate the activity of enzymes other than cholinesterases. A significant finding in this area is the inhibition of cAMP-specific phosphodiesterase type 4 (PDE4). nih.gov Phosphodiesterases are crucial enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org
Research has demonstrated that atropine can directly inhibit the enzymatic activity of PDE4, independent of its effects on muscarinic receptors. nih.gov This inhibition leads to an accumulation of intracellular cAMP. In cardiomyocytes, this increase in cAMP can enhance cardiac contractility, particularly following β-adrenergic stimulation. nih.gov This receptor-independent mechanism may account for some of the pharmacological actions and side effects of atropine that are not fully explained by its anticholinergic properties alone. nih.gov
| Off-Target Molecule | Type | Mechanism of Interaction | Functional Consequence | Reference |
|---|---|---|---|---|
| Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Ligand-Gated Ion Channel | Non-competitive channel block | Inhibition of nicotinic cholinergic transmission | nih.govnih.gov |
| 5-HT3 Receptor | Ligand-Gated Ion Channel | Competitive antagonism | Inhibition of fast serotonergic transmission | nih.gov |
| Phosphodiesterase 4 (PDE4) | Enzyme | Direct enzymatic inhibition | Increased intracellular cAMP, augmented cardiac contractility | nih.gov |
Cellular Mechanisms of Action in Diverse Cell Lines and Primary Cultures
This compound monohydrate profoundly impacts cellular secretion in tissues that are under parasympathetic control. Its primary mechanism is the blockade of muscarinic acetylcholine receptors (predominantly M3) located on the membranes of exocrine gland cells. patsnap.com Glandular secretion is a process that relies on exocytosis, where intracellular vesicles containing secretory products fuse with the plasma membrane to release their contents into the external environment.
In glands such as the salivary, bronchial, and sweat glands, acetylcholine released from parasympathetic nerves binds to M3 receptors, initiating a signaling cascade that increases intracellular calcium and triggers exocytosis. patsnap.comnursingcenter.com Atropine, as a competitive antagonist, binds to these receptors without activating them, thereby preventing acetylcholine from initiating the secretory process. patsnap.comdrugbank.com This leads to a marked reduction in the secretion of saliva, mucus, and sweat. wikipedia.orghhs.gov Studies in conscious rats have demonstrated that atropine infusion significantly decreases non-stimulated pancreatic protein secretion, which is largely controlled by cholinergic mechanisms. nih.gov This anti-secretory effect is a direct consequence of inhibiting the exocytotic machinery at the receptor level.
The effect of this compound monohydrate on smooth muscle has been extensively characterized in isolated tissue preparations. The predominant mechanism is the competitive antagonism of muscarinic receptors (mainly M3) on smooth muscle cells, which counteracts the contractile effects of acetylcholine. nursingcenter.comdrugbank.com
In isolated preparations of intestinal smooth muscle, such as the rabbit or rat ileum and colon, atropine effectively abolishes contractions induced by the direct application of acetylcholine. physiology.org It also reduces contractions elicited by electrical field stimulation (EFS), which causes the release of endogenous acetylcholine from nerve terminals within the tissue.
Studies on isolated rabbit corpus cavernosum smooth muscle have revealed a more complex, dose-dependent effect. While low concentrations of atropine caused a slight contraction, higher concentrations produced a significant relaxing effect on tissue pre-contracted with phenylephrine. nih.gov This relaxation was found to be independent of endothelial-derived relaxing factor (EDRF) and was instead attributed to a mechanism involving increased intracellular calcium sequestration. nih.gov In nerve-free smooth muscle from the chick amnion, high concentrations of atropine were observed to potentiate spontaneous contractions, an effect suggested to result from the blockade of muscarinic receptors facilitating a conducted response. nih.gov
| Isolated Tissue | Observed Effect of Atropine | Proposed Mechanism | Reference |
|---|---|---|---|
| Rat Ileum/Colon | Inhibition of acetylcholine-induced and EFS-induced contractions. | Competitive antagonism of muscarinic receptors. | physiology.org |
| Rabbit Corpus Cavernosum | Contraction at low concentrations; relaxation at high concentrations. | Muscarinic blockade (contraction); increased intracellular calcium sequestration (relaxation). | nih.gov |
| Chick Amnion (nerve-free) | Potentiation of spontaneous and stimulated contractions. | Blockade of muscarinic receptors facilitating conducted response. | nih.gov |
Neuronal Excitability and Synaptic Plasticity in in vitro Models
This compound monohydrate, a competitive antagonist of muscarinic acetylcholine receptors, has been instrumental in elucidating the role of cholinergic signaling in modulating neuronal excitability and synaptic plasticity. In vitro models, such as dissociated neuronal cultures and brain slices, have provided a controlled environment to dissect the compound's effects at the cellular and network levels.
Research in dissociated cortical neuron cultures has revealed a dualistic and concentration-dependent impact of atropine on neuronal firing rates. In one study, exposure of these cultures to a 1 µM concentration of atropine resulted in a bidirectional response, where some neurons exhibited an increase in firing rate while others showed a decrease. nih.gov A higher concentration of 5 µM atropine also elicited this dual response, with a notable portion of neurons displaying decreased activity. nih.gov Specifically, in an in vitro model of murine ventral horn cultures, a 10 µM concentration of this compound was found to significantly reduce the mean firing rate of neurons.
Table 1: Effect of this compound Monohydrate on Neuronal Excitability in in vitro Models
| In Vitro Model | Atropine Concentration | Observed Effect on Neuronal Firing | Reference |
| Dissociated Cortical Neurons | 1 µM | Dual response: some neurons increased firing rate, others decreased. | nih.gov |
| Dissociated Cortical Neurons | 5 µM | Dual response, with a subset of neurons showing decreased activity. | nih.gov |
| Murine Ventral Horn Cultures | 10 µM | Significant reduction in the mean firing rate. | |
| Hippocampal Theta Cells (Interneurons) | Iontophoretic Application | Firing rates reduced to an average of 24% of control rates. | nih.gov |
| Hippocampal CA1 Complex-Spike Cells (Pyramidal Neurons) | Iontophoretic Application | No significant effect on overall firing rate, but elimination of bursting activity. | nih.gov |
In the context of synaptic plasticity, atropine has been shown to modulate long-term potentiation (LTP), a cellular correlate of learning and memory. Studies utilizing rat hippocampal slices have demonstrated that atropine can differentially affect LTP depending on the synaptic pathway. In the CA1 region, the application of 100 µM atropine significantly suppressed associative LTP (aLTP) in a "weak" synaptic input, with potentiation reduced to 128 ± 10% compared to the control level of 168 ± 9%. nih.gov Conversely, in a "strong" synaptic input within the same region, atropine did not suppress LTP and, in fact, showed a tendency to enhance it, with potentiation reaching 158 ± 4% versus 137 ± 13% in control conditions. nih.gov This suggests that endogenous acetylcholine, acting on muscarinic receptors, plays a crucial role in facilitating LTP in less active synaptic pathways. nih.gov
Table 2: Effect of this compound Monohydrate on Long-Term Potentiation (LTP) in Rat Hippocampal Slices
| Synaptic Pathway | Atropine Concentration | Effect on LTP | Potentiation Level (Mean ± SEM) | Control Level (Mean ± SEM) | Reference |
| "Weak" Radiatum Input to CA1 | 100 µM | Significant Suppression | 128 ± 10% | 168 ± 9% | nih.gov |
| "Strong" Stratum Oriens Input to CA1 | 100 µM | No Suppression (Tendency for Enhancement) | 158 ± 4% | 137 ± 13% | nih.gov |
These findings from in vitro studies underscore the complex modulatory role of the cholinergic system, mediated by muscarinic receptors, in shaping neuronal activity and synaptic strength. This compound monohydrate serves as a critical pharmacological tool to unravel these intricate mechanisms, demonstrating that its effects are highly dependent on the specific neuronal population, synaptic pathway, and concentration used.
Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Atropine Sulfate Monohydrate
Metabolic Pathways and Biotransformation Studies in Preclinical Species
The metabolism of atropine (B194438) in most animal species is similar to that in humans. usda.gov It is primarily metabolized in the liver through enzymatic hydrolysis, with about half of a dose being eliminated via this pathway. drugbank.comnih.gov
Preclinical and comparative studies have identified several major metabolites of atropine. The biotransformation process yields products including noratropine (B1679849), atropine N-oxide, tropine (B42219), and tropic acid. drugbank.comnih.govnih.gov In studies on mice and rats using radiolabeled atropine, the principal urinary metabolites were identified as glucuronide conjugates of hydroxyatropines, which are formed by the metabolic hydroxylation of the aromatic ring. nih.gov
Atropine N-oxide: A major metabolite formed through oxidation. nih.gov
Noratropine: Resulting from the N-demethylation of the parent compound. nih.gov
Tropic Acid: Produced along with tropine via the hydrolysis of the ester bond in the atropine molecule. nih.govbioflux.com.ro
The primary enzymatic pathway for atropine metabolism is hydrolysis, which is carried out by enzymes belonging to the carboxylesterase class. bioflux.com.ro This process breaks the ester linkage in the atropine molecule, yielding tropine and tropic acid. bioflux.com.ro
In some, but not all, rabbits, a specific enzyme known as atropinesterase (also noted as Est-2) has been reported to efficiently hydrolyze atropine. bioflux.com.ro This enzyme is a non-specific carboxylesterase that can also be involved in the metabolism of other ester-type drugs. bioflux.com.ro
Species-Specific Metabolic Differences
The metabolism of atropine has been investigated across various species, revealing a generally consistent pathway primarily involving enzymatic hydrolysis in the liver. drugbank.compfizermedical.com The primary metabolic routes involve microsomal mono-oxygenase enzymes and atropine esterase. fda.gov While the fundamental metabolic pathways appear conserved between humans and most animal species used in preclinical studies, quantitative differences can exist. usda.gov
The major metabolites identified following systemic administration are noratropine, atropine-N-oxide, tropine, and tropic acid. drugbank.comfda.govnih.govnih.gov In studies involving radiolabelled atropine in humans, approximately 24% of the dose was recovered as noratropine, 15% as atropine-N-oxide, 2% as tropine, and 3% as tropic acid. nih.gov A significant portion of the administered dose, up to 50%, is excreted as unchanged atropine. fda.govnih.gov
A key aspect of atropine metabolism is its stereoselectivity. Atropine is a racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine. Preclinical and clinical evidence suggests that the (-)-hyoscyamine enantiomer is more actively metabolized, while the biologically less active (+)-enantiomer is preferentially excreted unchanged. fda.govnih.gov This stereoselective process results in the excretion of optically active metabolites such as (+)-hyoscyamine, (-)-norhyoscyamine, and (-)-hyoscyamine-N-oxide. fda.gov The metabolism of atropine can be notably inhibited by organophosphate compounds, which can affect its clearance and pharmacodynamic activity. drugbank.comnih.gov
Table 1: Major Metabolites of Atropine
| Metabolite | Approximate Percentage of Excreted Dose (Human Data) | Metabolic Pathway |
|---|---|---|
| Unchanged Atropine | ~50% | N/A |
| Noratropine | ~24% | N-demethylation |
| Atropine-N-oxide | ~15% | N-oxidation |
| Tropine | ~2% | Ester hydrolysis |
| Tropic acid | ~3% | Ester hydrolysis |
Excretion Kinetics and Elimination Mechanisms in Preclinical Investigations
Atropine is characterized by rapid disappearance from the plasma following intravenous administration, exhibiting a biphasic elimination pattern. fda.govlitfl.com The initial rapid phase is associated with distribution to tissues, while the slower phase reflects its elimination half-life, which ranges from 2 to 4 hours in preclinical models and humans. drugbank.comnih.govlitfl.com
The elimination of atropine sulfate (B86663) monohydrate is managed by both hepatic and renal pathways. fda.gov The liver contributes significantly to clearance through the metabolic processes described previously, converting the parent drug into more polar metabolites that are more readily excreted. drugbank.compfizermedical.com
Renal excretion is a major route of elimination for both unchanged atropine and its metabolites. litfl.com Studies indicate that between 13% and 50% of an administered dose is excreted unchanged in the urine. drugbank.compfizermedical.comnih.gov Renal clearance mechanisms involve both glomerular filtration and active tubular secretion, contributing to its efficient removal from the bloodstream. usda.gov
Enterohepatic recirculation is a process where drugs and their metabolites are excreted via bile into the intestine, where they can be reabsorbed back into circulation. researchgate.netwikipedia.org This process can prolong the half-life and pharmacological effect of a compound. youtube.comsemanticscholar.org For a drug to undergo enterohepatic recirculation, it is typically conjugated in the liver (e.g., with glucuronic acid), excreted in the bile, and then deconjugated by intestinal bacteria, allowing the parent drug to be reabsorbed. wikipedia.orgyoutube.com
While specific preclinical studies definitively documenting the enterohepatic recirculation of atropine are not widely reported, its metabolic profile suggests a potential for this pathway. As atropine is metabolized in the liver, the formation of conjugates that can be excreted in the bile is plausible. Subsequent hydrolysis of these conjugates by gut microflora could release atropine for reabsorption. youtube.com The presence of multiple peaks in plasma concentration-time profiles, a common indicator of enterohepatic cycling, would be necessary to confirm this mechanism in preclinical species. researchgate.net
Pharmacodynamic Modeling in Preclinical Studies
Pharmacodynamic modeling for atropine focuses on its primary mechanism of action: competitive, reversible antagonism of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, M5). drugbank.comlitfl.commdpi.comnih.gov By blocking these receptors, atropine inhibits the effects of acetylcholine in tissues innervated by postganglionic cholinergic nerves and on smooth muscles that respond to endogenous acetylcholine. pfizermedical.com
In vitro and ex vivo studies using isolated tissues have been crucial for characterizing the concentration-effect relationship of atropine. In preparations such as isolated chicken and rat ileum, atropine competitively antagonizes acetylcholine-induced contractions, causing a rightward shift in the acetylcholine concentration-response curve without altering the maximum response. researchgate.net This competitive antagonism is a hallmark of its interaction with muscarinic receptors. researchgate.netnih.gov
Similar findings have been observed in other tissues. In isolated human umbilical vein rings, atropine competitively inhibited contractile responses induced by acetylcholine. nih.gov Studies on isolated rabbit corpus cavernosum have shown a dose-dependent effect, where low concentrations of atropine cause a slight contraction, while higher concentrations produce significant relaxation of pre-contracted smooth muscle tissue. nih.gov These studies allow for the determination of key pharmacodynamic parameters, such as the pA2 value, which quantifies the affinity of the antagonist for the receptor. researchgate.net
Table 2: Summary of In Vitro / Ex Vivo Studies on Atropine's Effect
| Tissue Preparation | Species | Observed Effect | Antagonism |
|---|---|---|---|
| Ileum | Chicken, Rat | Inhibition of acetylcholine-induced contraction | Competitive |
| Umbilical Vein | Human | Inhibition of acetylcholine-induced contraction | Competitive |
| Corpus Cavernosum | Rabbit | Dose-dependent contraction (low conc.) and relaxation (high conc.) | Muscarinic receptor blockade |
The time course of atropine's effects is directly related to its plasma concentration and the dynamics of its binding to and dissociation from muscarinic receptors. The relationship between plasma concentration, receptor occupancy, and the resulting physiological response is complex and can vary between different organ systems. nih.gov
For instance, a study comparing intramuscular and oral administration in humans found that the significant increase in heart rate following an intramuscular dose corresponded to a receptor occupancy of up to 47% at porcine cardiac M2-cholinoceptors in vitro. nih.gov In contrast, a lower oral dose resulted in minimal heart rate changes, corresponding to a receptor occupancy near the lower limit of detection. nih.gov Interestingly, the inhibition of salivary flow was almost complete with both administration routes, suggesting that the vagal tone and receptor reserve in salivary glands are different from those in the heart, making them more sensitive to lower levels of receptor occupancy. mdpi.comnih.gov
The onset of action after intravenous administration is rapid, consistent with fast distribution to well-perfused tissues and binding to receptors. fda.govctfassets.net The duration of the functional response, however, can outlast the plasma half-life, particularly in tissues where the dissociation from the receptor is slow or where downstream signaling effects persist. The differential time course of changes in atropine levels and its effects on various systems indicates that simple plasma pharmacokinetics are not the sole rate-limiting mechanism for its functional response. fda.gov
Modeling of Physiological Responses in Animal Models (e.g., heart rate, gut motility)
Preclinical pharmacodynamic modeling of atropine sulfate monohydrate in animal models has been crucial for understanding its physiological effects, particularly on heart rate and gut motility. These models allow for the detailed investigation of the compound's mechanism of action and dose-response relationships in a controlled setting.
Heart Rate
Animal models have demonstrated that atropine's primary effect on the heart is mediated through its antagonism of muscarinic acetylcholine receptors, leading to a vagolytic effect and subsequent increase in heart rate.
Research Findings in Animal Models:
Canine Models: Studies in dogs have shown that atropine effectively increases heart rate. ctfassets.net In conscious dogs, the tachycardia observed after atropine administration can exceed the rate seen after surgical vagotomy, a phenomenon termed "excess tachycardia". nih.gov This suggests a complex interaction with the cardiac nervous control that is not fully explained by simple vagal blockade. nih.gov In models of medetomidine-induced bradycardia, preemptive atropine administration effectively prevented the slowing of the heart rate for approximately 50 minutes. nih.gov Similarly, in dogs sedated with dexmedetomidine, atropine prevented the expected bradycardia. researchgate.net Research in exercise-trained dogs with induced coronary occlusion showed that atropine elicited a significant increase in heart rate both before and during the occlusion event. researchgate.net One study found that endobronchial administration of atropine resulted in a 16% increase in heart rate, which peaked 5 minutes after delivery. nih.gov
Rodent Models: In rats, atropine injection leads to cardiac acceleration. scite.ai The magnitude of this effect can be influenced by the physical condition of the animal, with nontrained rats showing a greater acceleration compared to trained rats. scite.ai This suggests that chronic exercise may alter the autonomic balance or receptor sensitivity in the heart. scite.ai Interestingly, some studies in anesthetized rats have shown that large doses of atropine can produce a paradoxical, dose-dependent reduction in heart rate. nih.gov Atropine has also been shown to significantly alter heart rate variability (HRV) in rats. msstate.edu
Feline Models: In cats with experimentally induced acute coronary occlusion, pretreatment with atropine was found to accelerate the onset of significant ventricular arrhythmias. nih.gov
Table 1: Effects of Atropine on Heart Rate in Animal Models
| Animal Model | Key Findings | Reference(s) |
|---|---|---|
| Dog | Prevents medetomidine- and dexmedetomidine-induced bradycardia. | nih.govresearchgate.net |
| Causes "excess tachycardia" greater than that from vagotomy alone. | nih.gov | |
| Endobronchial administration led to a 16% increase in heart rate. | nih.gov | |
| Rat | Causes cardiac acceleration, more pronounced in nontrained animals. | scite.ai |
| Large doses can induce a dose-dependent bradycardia. | nih.gov | |
| Alters Heart Rate Variability (HRV). | msstate.edu |
| Cat | Accelerated onset of ventricular arrhythmias in a coronary occlusion model. | nih.gov |
Gut Motility
Atropine's anticholinergic properties significantly impact the gastrointestinal (GI) tract by reducing smooth muscle tone and peristalsis. This effect has been extensively modeled in various animal species.
Research Findings in Animal Models:
Rodent Models: Research in rats has consistently shown that atropine dose-dependently inhibits gastrointestinal motility. scite.ai It also significantly delays gastric emptying of liquid meals. msstate.edu In mice, atropine was effective at inhibiting gastric hypermotility induced by the cholinergic agonist bethanechol. ctfassets.net
Canine Models: Early studies in dogs with fistulas found that atropine depressed GI motility, leading to complete motor inhibition and a marked reduction in gastrointestinal tonus. nih.gov
Table 2: Effects of Atropine on Gut Motility in Animal Models
| Animal Model | Measurement/Observation | Effect | Reference(s) |
|---|---|---|---|
| Horse | Borborygmi frequency & Electrointestinography (EIG) | Decreased intestinal motility. | nih.gov |
| Gastrointestinal Transit Time | Increased. | nih.gov | |
| Pony | Auscultation of borborygmus | Motility stopped 30 mins post-injection, returned to normal within 12 hrs. | nih.gov |
| Rat | Gastrointestinal Motility | Dose-dependent inhibition. | scite.ai |
| Gastric Emptying (liquid) | Delayed. | msstate.edu | |
| Mouse | Bethanechol-induced hypermotility | Inhibited. | ctfassets.net |
| Dog | Gastrointestinal Motility & Tonus | Complete motor inhibition and marked reduction in tonus. | nih.gov |
Advanced Analytical Methodologies for Atropine Sulfate Monohydrate Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is a cornerstone of Atropine (B194438) Sulfate (B86663) Monohydrate analysis, enabling the separation of the active pharmaceutical ingredient from impurities, degradation products, and other related substances.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment and impurity profiling of Atropine Sulfate Monohydrate. abap.co.inabap.co.in Reversed-phase HPLC (RP-HPLC) is the most common mode, offering robust and reproducible separations. oup.comhw.ac.ukoup.com A typical RP-HPLC method utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. abap.co.inwisdomlib.org UV detection is commonly employed, with wavelengths around 210 nm providing good sensitivity for atropine and its related substances. abap.co.inwisdomlib.org
The primary application of HPLC in this context is to separate atropine from its potential impurities and degradation products. Key degradants that can be monitored include tropic acid, atropic acid, and apoatropine (B194451). oup.comresearchgate.net The development of stability-indicating HPLC methods is crucial for assessing the shelf-life and degradation pathways of this compound in pharmaceutical formulations. oup.com For instance, one method successfully resolved this compound from its major degradants with an analysis time of just 6 minutes. oup.com More advanced techniques like Ultra High-Performance Liquid Chromatography (UHPLC) have been shown to significantly reduce analysis time to as little as 8 minutes for both atropine and its major impurities, while offering enhanced selectivity. scirp.orgscirp.org
The validation of these HPLC methods is performed according to ICH guidelines, ensuring parameters such as specificity, precision, linearity, ruggedness, and robustness are within acceptable limits. abap.co.inabap.co.in
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Conditions | Reference |
|---|---|---|
| Column | Phenomenex Kinetex C18 (250x4.6mm, 5µm) | abap.co.in |
| Mobile Phase | A: pH 2.50 buffer: acetonitrile (950:50 v/v) B: pH 2.50 buffer: acetonitrile (200:800 v/v) | abap.co.in |
| Flow Rate | 2.0 ml/min | abap.co.in |
| Detection | UV at 210 nm | abap.co.in |
| Column Temp. | 50°C | abap.co.in |
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool in the analysis of atropine, particularly for the identification of volatile compounds. However, the thermal instability of atropine presents a significant challenge for this technique. At high inlet temperatures, typically used in GC-MS, atropine can degrade, leading to the formation of products such as apoatropine (from elimination of water) and tropic acid and tropine (B42219) (from ester bond cleavage). nih.gov
To mitigate this, it is recommended to use a lower inlet temperature, around 250°C, which can diminish degradation to a level where detection and identification of the parent compound are still possible. nih.gov The choice of solvent can also influence the extent of degradation, with ethyl acetate (B1210297) showing less degradation compared to methanol. nih.gov Despite these challenges, GC-MS can be effectively used to identify degradation products, which can in turn indicate the presence of atropine in a sample. nih.gov
For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govresearchgate.net This technique couples the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.
LC-MS/MS methods have been developed for the quantification of atropine in very small plasma volumes (e.g., 10 μL), which is particularly advantageous in preclinical studies involving small animals. nih.gov These methods can achieve low limits of quantification (LLOQ), often in the sub-ng/mL range. For example, one validated method reported an LLOQ of 1.0 ng/mL for atropine in plasma. nih.gov The use of an internal standard, such as atropine-d5, is crucial for ensuring accuracy and precision. nih.gov Sample preparation typically involves solid-phase extraction or protein precipitation to remove interferences from the biological matrix. nih.govnih.gov
The high selectivity of LC-MS/MS allows for the simultaneous quantification of atropine and other related alkaloids, further enhancing its utility in complex analytical scenarios. nih.gov
Table 2: Performance of a Validated LC-MS/MS Method for Atropine Quantification
| Parameter | Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | nih.gov |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | nih.gov |
| Mean Extraction Recovery | > 90% | nih.gov |
| Within-run Precision (RSD) | < 8% | nih.gov |
| Between-run Precision (RSD) | < 8% | nih.gov |
| Accuracy | 87% to 110% | nih.gov |
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening of this compound Monohydrate and the analysis of its degradation products. nihs.go.jpwho.int The technique involves spotting a solution of the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a suitable mobile phase.
A common mobile phase for the separation of atropine on silica gel plates is a mixture of chloroform (B151607) and diethylamine (B46881) (9:1). nihs.go.jp After development, the separated spots are visualized, often by spraying with a reagent like potassium iodobismuthate TS2, which produces colored spots. who.int The position of the spot corresponding to atropine is compared with that of a reference standard to confirm its identity. who.int TLC is also useful for monitoring the progress of degradation studies, allowing for a quick assessment of the formation of degradation products.
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that can be applied to the analysis of this compound Monohydrate and related compounds. nih.govresearchgate.net In CZE, charged molecules are separated based on their electrophoretic mobility in a narrow capillary filled with a buffer solution. usp.org This method has been successfully used for the simultaneous determination of atropine, homatropine, and scopolamine (B1681570) in ophthalmic solutions. nih.gov
A significant application of capillary electrophoresis in atropine analysis is for chiral separation. Atropine is a racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine, with the (-)-enantiomer being more biologically active. Chiral selectors, such as cyclodextrins, are added to the running buffer to facilitate the separation of these enantiomers. nih.gov Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin and sulfated-β-cyclodextrin have been shown to be effective for the chiral resolution of atropine. nih.govnih.gov These chiral separation methods are crucial for determining the enantiomeric purity of hyoscyamine (B1674123) and for studying potential enantiomerization. tandfonline.comtandfonline.com
Spectrometric Approaches for Compound Identity and Concentration Determination
Spectrometric methods are widely used for both the identification and quantification of this compound Monohydrate. These techniques are based on the interaction of the molecule with electromagnetic radiation.
UV-Visible spectrophotometry is a common and straightforward method for determining the concentration of this compound. ijpsonline.comignited.in Often, the method involves a colorimetric reaction to produce a chromophore that absorbs in the visible region. One such method utilizes the Vitali-Morin reaction, where atropine is treated with nitric acid and methanolic potassium hydroxide (B78521) to develop a blue chromophore with maximum absorbance at 570 nm. ijpsonline.com This method has demonstrated a linearity range of 2-20 µg/ml. ijpsonline.com Direct UV spectrophotometry can also be used, although it may be less specific. ignited.in
For structural elucidation and definitive identification, more sophisticated spectrometric techniques are employed. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical structure of the atropine molecule. nih.govchemicalbook.com Quantitative NMR (qNMR) has also been developed as a method for the precise quantification of this compound, using an internal standard like maleic acid. nih.gov This technique offers the advantage of not requiring a reference standard of the analyte itself for quantification.
UV-Vis Spectrophotometry for Solution Concentration Determination
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental and widely accessible technique for determining the concentration of this compound Monohydrate in solutions. This method is based on the principle that the molecule absorbs light in the UV-Vis spectrum, and the amount of light absorbed is directly proportional to its concentration.
A common approach involves the Vitali-Morin reaction, where the tropic acid moiety of the atropine molecule reacts with nitric acid and methanolic potassium hydroxide to produce a colored chromophore. The resulting solution's absorbance is measured at a specific wavelength, typically around 570 nm, to quantify the this compound concentration. ijpsonline.com Research has demonstrated a linear relationship for this method in the concentration range of 2-20 µg/ml. ijpsonline.com
Another direct spectrophotometric method involves measuring the absorbance of this compound Monohydrate at approximately 257 nm. rjptonline.org Studies have utilized this wavelength for the determination of the compound's pKa value, a critical physicochemical parameter. rjptonline.org The linearity, accuracy, and precision of UV-Vis spectrophotometric methods are established through rigorous validation to ensure reliable quantification in research applications.
Table 1: UV-Vis Spectrophotometry Parameters for this compound Monohydrate
| Parameter | Value | Reference |
|---|---|---|
| Wavelength (Vitali-Morin) | 570 nm | ijpsonline.com |
| Linearity Range (Vitali-Morin) | 2-20 µg/ml | ijpsonline.com |
| Wavelength (Direct) | 257 nm | rjptonline.org |
FT-IR and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for obtaining a unique "fingerprint" of the this compound Monohydrate molecule. These techniques probe the vibrational modes of the molecule's constituent bonds, providing detailed structural information.
FT-IR Spectroscopy: The FT-IR spectrum of this compound Monohydrate reveals characteristic absorption bands corresponding to specific functional groups. A broad band observed around 3204 cm⁻¹ is indicative of the O-H stretching vibrations from the hydroxyl group and the water of hydration. nih.gov The carbonyl group (C=O) of the ester linkage gives rise to a strong absorption peak at approximately 1720 cm⁻¹. nih.gov Stretching and bending vibrations of C-H and CH₃ groups are found at 2940 cm⁻¹ and 1454 cm⁻¹, respectively. nih.gov Furthermore, the C-N-C moiety of the tropane (B1204802) ring can be identified by its characteristic absorption band. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of powdered this compound Monohydrate exhibits distinct peaks at several wavenumbers, including 744 cm⁻¹, 877 cm⁻¹, 976 cm⁻¹, 1002 cm⁻¹, 1030 cm⁻¹, and 1450 cm⁻¹. researchgate.net The prominent peak at 1002 cm⁻¹ is attributed to the benzene (B151609) ring breathing vibration. researchgate.net This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete vibrational profile of the molecule. spectroscopyonline.com
Table 2: Key Vibrational Peaks for this compound Monohydrate
| Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| FT-IR | ~3204 | O-H stretch | nih.gov |
| FT-IR | ~1720 | C=O stretch | nih.gov |
| FT-IR | ~2940 | C-H stretch | nih.gov |
| Raman | 1002 | Benzene ring breathing | researchgate.net |
| Raman | 744 | CH₂ swing vibration | researchgate.net |
NMR Spectroscopy for Structural Confirmation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound Monohydrate in solution. Quantitative NMR (qNMR) has been effectively utilized for both the structural analysis and the precise quantification of the compound, establishing it as a reference standard. nih.gov
In a typical ¹H NMR experiment, spectra are acquired in a deuterated solvent, such as D₂O, with an internal standard like maleic acid for accurate quantification. nih.gov The resulting spectrum displays a series of signals, each corresponding to a unique proton environment within the molecule. The chemical shift, integration, and multiplicity of these signals provide a detailed map of the molecular structure, confirming the presence of the tropane ring, the phenyl group, and the hydroxymethyl moiety. Furthermore, advanced NMR experiments, such as ROESY, can be employed to study the conformational behaviors of the tropane ring in solution at different temperatures. nih.gov
Electrochemical Methods for Atropine and Metabolite Detection
Electrochemical methods offer high sensitivity and selectivity for the detection of atropine and its metabolites, making them valuable tools in various research contexts. These techniques are based on the measurement of electrical signals generated from the redox reactions of the target analyte.
Voltammetric Techniques for Redox Behavior Analysis
Voltammetric techniques, such as cyclic voltammetry (CV) and adsorptive anodic stripping voltammetry (AdASV), are employed to investigate the redox behavior of atropine. researchgate.net These methods involve applying a time-dependent potential to a working electrode and measuring the resulting current. libretexts.org The voltammogram, a plot of current versus applied potential, provides information about the oxidation and reduction potentials of the analyte.
Research has shown that the electrochemical behavior of atropine is pH-dependent, with optimal conditions for analysis often found in alkaline solutions (e.g., pH 10.0). researchgate.netnih.gov Modified electrodes, such as those incorporating nanocomposites, have been developed to enhance the electrocatalytic activity towards the redox reaction of atropine, leading to improved sensitivity and lower detection limits. nih.gov For instance, a modified carbon paste electrode has demonstrated the ability to monitor atropine in a concentration range of 4.0 nM to 220 µM. nih.gov
Amperometric Biosensors for Real-time Monitoring
Amperometric biosensors represent a sophisticated approach for the real-time monitoring of atropine. These devices integrate a biological recognition element, such as an enzyme or antibody, with an electrode transducer. ijirem.org The transducer's role is to convert the biological recognition event into a measurable electrical current. ijirem.org The current generated is directly proportional to the concentration of the analyte, allowing for quantitative measurements. ijirem.org
The development of amperometric biosensors often focuses on enhancing sensitivity and selectivity. This can be achieved through the use of nanomaterials to modify the electrode surface, which can increase the surface area and facilitate electron transfer. While the broader field of amperometric biosensors for drug monitoring is well-established, specific applications tailored to this compound Monohydrate leverage the fundamental principles of its electrochemical oxidation or reduction. ijirem.org These sensors hold promise for continuous monitoring in complex biological matrices.
Method Validation and Quality Control in Research Settings
To ensure the reliability and reproducibility of research findings, all analytical methods used for the study of this compound Monohydrate must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The parameters for validation are often guided by international standards, such as those from the International Council for Harmonisation (ICH). abap.co.inunivie.ac.at
Key validation parameters include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. abap.co.in
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. univie.ac.atwisdomlib.org
Accuracy: The closeness of the test results obtained by the method to the true value. univie.ac.atwisdomlib.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). abap.co.inwisdomlib.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wisdomlib.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wisdomlib.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. abap.co.inwisdomlib.org
Quality control in a research setting involves the routine use of these validated methods, along with the analysis of reference standards and control samples, to ensure the ongoing integrity of the generated data.
Table 3: Example Validation Parameters for an HPLC Method for this compound
| Validation Parameter | Typical Result | Reference |
|---|---|---|
| Linearity Range | 20-120 µg/ml | wisdomlib.org |
| Accuracy (Recovery) | 99.58% - 99.94% | wisdomlib.org |
| Precision (RSD) | < 2% | wisdomlib.org |
| Limit of Detection (LOD) | 0.019 µg/ml | wisdomlib.org |
| Limit of Quantitation (LOQ) | 0.059 µg/ml | wisdomlib.org |
Application in Complex Biological Matrices (e.g., plasma from animal studies)
Analyzing this compound Monohydrate in complex biological matrices like plasma presents unique challenges compared to its determination in pure pharmaceutical formulations. altasciences.com Biological fluids contain numerous endogenous components that can interfere with the analysis, necessitating sophisticated sample preparation techniques and highly sensitive analytical methods. japsonline.com
A significant challenge in the analysis of atropine in plasma from certain animal species, particularly rabbits, is the presence of the enzyme atropinesterase. altasciences.comnih.govresearchgate.net This enantiospecific enzyme can rapidly hydrolyze the S-hyoscyamine enantiomer of atropine, leading to inaccurate quantification. altasciences.com To overcome this, immediate stabilization of blood samples upon collection is crucial. One effective approach involves using collection tubes pre-treated with an acetylcholinesterase inhibitor, such as 2,2-dichlorovinyl dimethyl phosphate (B84403) (DDVP), to arrest enzymatic activity. altasciences.com
For the extraction of atropine from plasma, protein precipitation is a commonly employed technique. altasciences.com This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, which are then removed by centrifugation, leaving the drug in the supernatant for analysis. Other methods like liquid-liquid extraction have also been utilized for samples such as whole blood and gastric contents. nih.gov
Highly sensitive and specific analytical techniques are required for the low concentrations of atropine typically found in plasma during pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering excellent selectivity and low limits of detection. altasciences.com An LC-MS/MS assay has been developed and validated for the quantification of atropine in rabbit plasma with a range of 80 pg/mL to 40 ng/mL. altasciences.com Other techniques applied to biological fluids include direct radioreceptor assays and micellar electrokinetic capillary chromatography (MECC). nih.govnih.gov
The table below outlines key research findings related to the analysis of atropine in animal plasma.
| Animal Model | Analytical Method | Key Challenge | Solution / Finding |
| Rabbit | LC-MS/MS | Rapid enzymatic degradation by atropinesterase. altasciences.comnih.gov | Pre-treatment of collection tubes with DDVP preservative to inhibit enzyme activity. altasciences.com |
| Mini-pigs | Radioreceptor Assay | Direct measurement in plasma without extensive cleanup. nih.gov | A highly sensitive assay was developed that could be applied directly to plasma samples. nih.gov |
| Various (Dogs, goats, guinea-pigs, pigs) | HPLC | Low-level hydrolysis of atropine. nih.gov | Plasma from these species showed a capacity to hydrolyze atropine at a rate exceeding non-specific breakdown. nih.govresearchgate.net |
Advanced Research Applications and Experimental Models Utilizing Atropine Sulfate Monohydrate
Atropine (B194438) Sulfate (B86663) Monohydrate as a Reagent for Receptor Antagonism and Channel Blockade
As a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), atropine is invaluable for probing the roles of acetylcholine in cellular and systemic physiology. drugbank.compatsnap.comglobalrx.com It reversibly binds to all five muscarinic receptor subtypes (M1-M5), blocking the actions of the endogenous neurotransmitter acetylcholine and other muscarinic agonists. drugbank.comapexbt.com This property allows researchers to isolate and study the effects of cholinergic blockade in a multitude of experimental contexts.
Atropine sulfate monohydrate is extensively used in in vitro studies to characterize the function of different mAChR subtypes. Although it is non-selective, its well-defined binding affinities across the subtypes serve as a benchmark for comparison with other antagonists. By competing with radiolabeled ligands, atropine's potency at each receptor subtype can be quantified, providing insight into the receptor's pharmacological profile. apexbt.com Research has established its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) across the five human muscarinic receptor subtypes, demonstrating high affinity for all. apexbt.com For instance, its IC50 values have been determined as 2.22 nM for M1, 4.32 nM for M2, 4.16 nM for M3, 2.38 nM for M4, and 3.39 nM for M5 receptors. apexbt.com This comprehensive antagonism allows it to be used as a tool to confirm the muscarinic nature of a physiological response in a tissue preparation; if a response to a substance is blocked by atropine, it is likely mediated by muscarinic receptors.
Inhibitory Potency of Atropine at Human Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Ki (nM) |
|---|---|---|
| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 |
| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 |
| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 |
| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 |
| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 |
Data sourced from competitive binding assays. apexbt.com
Atropine is a fundamental pharmacological tool for investigating the broad physiological roles of the cholinergic system. drugbank.com By antagonizing the effects of acetylcholine, it allows researchers to deduce the function of parasympathetic and other cholinergic nerves in various tissues. drugbank.compatsnap.com For example, in cardiovascular research, atropine's ability to block M2 receptors on the heart is used to study vagal influence on heart rate. patsnap.com In respiratory and gastrointestinal studies, it helps to elucidate the role of M3 receptors in smooth muscle contraction and glandular secretion. patsnap.comscience.gov The application of atropine in in vitro preparations, such as human pulmonary veins, has demonstrated its ability to inhibit acetylcholine-induced relaxations, helping to characterize the cholinergic regulation of vascular tone. medchemexpress.com
Development and Validation of Preclinical Animal Models
This compound monohydrate is instrumental in creating and validating animal models that mimic human conditions involving cholinergic system dysfunction. These models are crucial for understanding disease mechanisms and for the preclinical assessment of potential therapeutic agents.
Cholinergic dysregulation is implicated in various pathological states, including delirium. nih.gov Researchers have utilized this compound to develop animal models that replicate the anticholinergic effects observed in such conditions. By administering atropine to rats, studies can induce a delirium-like state characterized by specific behavioral changes. nih.gov These models allow for the investigation of the neurobiological underpinnings of delirium and provide a platform for testing potential treatments. The measurement of serum anticholinergic activity (SAA) in these models helps to correlate the pharmacological effects with behavioral outcomes, enhancing the model's relevance to human clinical scenarios. nih.gov
Isolated organ bath experiments are a classic pharmacological method for studying drug-receptor interactions. Preparations such as the guinea pig ileum and rat ileum are rich in muscarinic receptors and exhibit robust, measurable contractions in response to agonists like acetylcholine. nih.govsilae.itrjptsimlab.com In these preparations, this compound monohydrate is used to demonstrate the principles of competitive antagonism. nih.govrjptsimlab.com When atropine is introduced, the concentration-response curve for acetylcholine is shifted to the right in a parallel manner, without a reduction in the maximum response. nih.govrjptsimlab.com This shift is quantifiable and is used to determine atropine's pA2 value, a measure of its affinity for the receptor. These experiments are fundamental for characterizing the potency of anticholinergic drugs and for teaching the principles of pharmacology. nih.govsilae.it
Comparative pA2 Values of Atropine in Isolated Ileum Preparations
| Tissue Preparation | pA2 Value (Mean ± SEM) |
|---|---|
| Goat Ileum | 9.59 ± 0.022 |
| Guinea Pig Ileum | 9.93 ± 0.04 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. silae.it
The cholinergic system is known to be critical for learning and memory, processes that can be studied using neuropharmacological behavior models. nih.gov The Morris Water Maze is a widely used task to assess spatial learning and memory in rodents. nih.govnih.gov Administration of this compound is used to induce a state of cholinergic hypofunction, allowing researchers to investigate the role of muscarinic receptors in these cognitive processes. nih.govdtic.mil Studies have shown that rats treated with this compound exhibit significant impairments in the Morris Water Maze. nih.gov While the animals can still learn the general direction of the hidden platform, their ability to use visual cues for precise navigation is disrupted, resulting in longer escape latencies, increased swim distances, and looping swim paths. nih.govdtic.mil This demonstrates that cholinergic blockade significantly disrupts the processing of spatial information required for place navigation tasks. nih.gov
Mechanistic Toxicological Research Using this compound Monohydrate
This compound monohydrate serves as a classic agent in toxicological research for studying the mechanisms and consequences of anticholinergic toxicity. By inducing a state of cholinergic blockade, it allows researchers to investigate the downstream cellular and systemic effects in a controlled manner.
Investigation of Cellular and Molecular Pathways of Anticholinergic Overstimulation
The primary mechanism of atropine's action is the competitive, reversible antagonism of acetylcholine at muscarinic receptors (subtypes M1 through M5). tandfonline.com Toxicological studies focus on the consequences of excessive blockade of these receptors. Acetylcholine is a major neurotransmitter of the parasympathetic nervous system, which regulates "rest-and-digest" functions. By preventing acetylcholine from binding to its receptors on effector cells (e.g., in smooth muscle, cardiac tissue, and exocrine glands), atropine inhibits parasympathetic nerve stimulation.
Anticholinergic overstimulation, therefore, is a state of excessive parasympathetic inhibition. At the cellular level, this blockade disrupts normal signal transduction pathways. For example, the inhibition of M2 receptors in the heart leads to an unchecked sympathetic drive, resulting in tachycardia. The blockade of M3 receptors in exocrine glands and smooth muscle leads to decreased secretions (e.g., salivary, bronchial) and reduced motility in the gastrointestinal and urinary tracts. Because atropine's tertiary amine structure allows it to cross the blood-brain barrier, it can also antagonize muscarinic receptors in the central nervous system, leading to CNS toxicity.
Studies on Specific Organ System Responses in Animal Models (e.g., cardiac, respiratory, gastrointestinal)
Animal models are indispensable for characterizing the systemic toxicological effects of this compound monohydrate overdose. These studies provide a detailed picture of the physiological responses across various organ systems.
Cardiac Responses: In animal models such as dogs and rats, atropine administration consistently produces dose-dependent tachycardia (increased heart rate) due to the blockade of vagal (parasympathetic) input to the heart. nih.gov However, at very low doses, a transient bradycardia (slowed heart rate) can sometimes be observed. In experimental models of myocardial infarction in dogs, atropine has been shown to potentially increase ischemia.
Respiratory Responses: Atropine's anticholinergic effects lead to the inhibition of secretions from bronchial glands and relaxation of the bronchial smooth muscle. This results in a drying of the respiratory mucosa and bronchodilation. Toxicological studies note that central nervous system effects from high doses can lead to respiratory stimulation initially, but extreme toxicity can progress to respiratory depression and failure.
Gastrointestinal Responses: The blockade of muscarinic receptors in the gastrointestinal tract leads to a significant reduction in motility (contractions) and secretions. Animal studies demonstrate that large doses of atropine inhibit gastric acid secretion and decrease the tone and motility of the intestines, leading to constipation. It also causes a marked decrease in salivation, resulting in dry mouth. nih.gov
Interactive Data Table: Organ System Responses to Atropine in Animal Models
| Organ System | Animal Model | Observed Response | Mechanism | Reference |
|---|---|---|---|---|
| Cardiac | Dog, Rat | Tachycardia (increased heart rate) | Blockade of vagal nerve input to the heart's pacemaker. | nih.gov |
| Respiratory | Rat | Decreased bronchial secretions, bronchodilation | Inhibition of parasympathetic stimulation of bronchial glands and smooth muscle. | |
| Gastrointestinal | Rat | Decreased motility, reduced salivation, constipation | Blockade of muscarinic receptors in the gut wall and salivary glands. | nih.gov |
| Renal/Urinary | General | Water retention, decreased urine volume | Inhibition of bladder contractions. | nih.gov |
| Reproductive (Female) | Rat | Uterine vascular congestion and epithelial necrosis | Interference with hormonal regulation via anticholinergic effects. | polyu.edu.hk |
Genotoxicity and Mutagenicity Assessment in Research Models
The genotoxic potential of this compound monohydrate—its ability to damage genetic material—has been evaluated in research models. The standard battery of tests for genotoxicity assesses for gene mutations, structural chromosome changes, and changes in chromosome number.
According to regulatory filings and published literature reviews, this compound has generally shown no genotoxic potential. polyu.edu.hknih.gov A key study in this assessment is the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This compound was reported as negative in this bacterial mutagenicity test, which screens for the ability of a substance to cause point mutations in DNA. polyu.edu.hk One comprehensive analysis confirmed this negative result in the Salmonella/microsome assay at concentrations up to 5,000 μ g/plate , both with and without metabolic activation. myopiaprofile.com
Computational and Theoretical Studies of Atropine Sulfate Monohydrate
Molecular Modeling and Simulation of Atropine-Receptor Interactions
Molecular modeling and simulation techniques offer a dynamic and detailed view of how atropine (B194438) interacts with its biological targets. These methods allow researchers to predict binding modes, understand conformational changes, and estimate binding affinities, all of which are crucial for rational drug design.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. rsc.org This method has been instrumental in elucidating the binding mode of atropine and its analogs at the active site of muscarinic receptors. derpharmachemica.comderpharmachemica.com
Docking studies have been conducted using software such as Glide and AutoDock Vina to simulate the interaction between atropine and the M1 and M3 muscarinic acetylcholine (B1216132) receptors. rsc.orgderpharmachemica.com These simulations have revealed key interactions between the drug and specific amino acid residues within the receptor's binding pocket. For instance, studies have shown that the S isomer of atropine exhibits a greater binding affinity than the R isomer, with docking scores of -6.999 and -4.688, respectively. derpharmachemica.com This difference is attributed to the spatial arrangement of the carbonyl group in the two isomers relative to asparagine 382. derpharmachemica.com
The binding of atropine to the M1 receptor involves interactions with several key residues. The protonated nitrogen of the tropinone (B130398) ring forms cation-pi interactions with tyrosine 106, tyrosine 381, and tyrosine 404. derpharmachemica.com Additionally, the anilino moiety of some atropine analogs can form pi-cat interactions with tryptophan 157 and tyrosine 106. derpharmachemica.com These interactions are crucial for the stable binding of atropine within the receptor.
Table 1: Molecular Docking Scores of Atropine Isomers
| Isomer | Docking Score | Key Interacting Residue |
|---|---|---|
| S Isomer | -6.999 | Asparagine 382 |
| R Isomer | -4.688 | Asparagine 382 |
Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of biological systems at an atomic level. nih.govnih.govmdpi.com These simulations have been used to investigate the conformational changes and stability of atropine-receptor complexes. nih.govresearchgate.net
MD simulations of the M3 muscarinic receptor, both with and without a bound antagonist, have been carried out to understand the structural features of the receptor and its interaction with ligands. nih.govcore.ac.ukresearchgate.net These simulations, often extending for nanoseconds, reveal how the receptor and ligand adapt to each other upon binding. researchgate.netnih.gov Accelerated molecular dynamics (aMD) has been employed to enhance the sampling of conformational space and observe ligand binding events on a shorter timescale. core.ac.ukresearchgate.net
Studies have shown that the binding of an antagonist can stabilize the receptor in a particular conformation. For example, the interaction between the positively charged N-alkyltropane moiety of antagonists and Asp148, as well as the interaction between the acetate (B1210297) portion and Asn508, are thought to contribute to the stability of the M3 receptor-antagonist complex. acs.org Furthermore, MD simulations have suggested that the extracellular vestibule of the M3 receptor may act as a secondary, low-affinity binding site for some antagonists, which could influence their functional activity. acs.org
Calculating the binding free energy is a critical step in predicting the affinity of a ligand for its receptor. The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method is a common approach used to estimate the free energy of binding from molecular dynamics simulation trajectories.
This method has been applied to determine the optimal conformation of ligands for molecular dynamics studies and to predict their binding affinities to muscarinic receptors. researchgate.net The calculated binding free energies can then be correlated with experimentally determined values, such as the pKi, to validate the computational models.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Atropine Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjst.go.jpmdpi.com This approach is valuable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that are important for activity. mdpi.commdpi.com
QSAR models are developed by correlating various molecular descriptors (e.g., electronic, hydrophobic, and steric properties) of a set of molecules with their known biological activities. nih.gov For atropine and its analogs, QSAR studies have been performed to develop predictive models for their antimuscarinic activity. nih.govnih.gov
These models are often built using statistical methods such as Partial Least Squares (PLS) regression and Genetic Algorithm-Multiple Linear Regression (GA-MLR). nih.govjst.go.jp The predictive power of these models is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govjst.go.jp For instance, QSAR models for anticholinergic activity have been developed with R² values around 0.8, indicating a good correlation between the descriptors and the activity. jst.go.jp
These predictive models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. mdpi.com
Table 2: Statistical Parameters of QSAR Models for Anticholinergic Activity
| Method | R² | XR² |
|---|---|---|
| PLS | 0.808 | 0.696 |
| GA-MLR | 0.804 | 0.682 |
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Pharmacophore modeling is a crucial component of QSAR analysis and is used to identify the key structural features responsible for the antimuscarinic activity of atropine and its analogs. nih.govnih.gov
Pharmacophore models for muscarinic antagonists have been generated based on the structures of known active compounds. researchgate.netnih.govresearchgate.net These models typically include features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. For example, a pharmacophore model for M1 selective antimuscarinic antagonists was found to contain one hydrogen bond acceptor, one aliphatic hydrophobic site, and one ring aromatic site. researchgate.net Another model for M1 selectivity included two hydrogen bond acceptors, one aliphatic hydrophobic feature, and one ring aromatic feature. nih.gov
These pharmacophoric features provide a blueprint for the design of new molecules with desired antimuscarinic activity. By ensuring that new designs incorporate these key features in the correct spatial arrangement, medicinal chemists can increase the probability of synthesizing potent and selective compounds.
Application in De Novo Design of Novel Chemical Entities
The molecular structure of atropine serves as a foundational scaffold in the de novo design of novel chemical entities, particularly for targeting muscarinic acetylcholine receptors (mAChRs). Computational chemists utilize the known three-dimensional arrangement of atropine's key chemical features—the tropane (B1204802) ring, the ester linkage, the hydroxyl group, and the phenyl group—to construct pharmacophore models. These models represent the essential spatial and electronic features required for binding to and antagonizing mAChRs.
Pharmacophore-based virtual screening is a primary application, where large digital libraries of chemical compounds are searched for molecules that match the atropine-derived pharmacophore. researchgate.net This approach allows for the rapid identification of diverse chemical structures that may exhibit similar biological activity. For instance, a computational model might specify the precise distances and angles between a hydrogen bond acceptor (like the carbonyl oxygen), an aromatic ring feature, and a positively ionizable group (the protonated nitrogen). researchgate.net By using this model as a template, researchers have successfully identified novel compounds with antimuscarinic activity, some with potencies comparable to atropine itself. researchgate.net
Furthermore, the atropine scaffold is employed in fragment-based drug design. In this strategy, the molecule is computationally dissected into its constituent fragments. Algorithms then explore ways to recombine these or similar fragments in novel arrangements or to "grow" new functional groups from the core scaffold to optimize binding affinity, improve selectivity for specific muscarinic receptor subtypes (M1-M5), or enhance pharmacokinetic properties. The goal of such de novo design efforts is often to create antagonists with fewer side effects than the non-selective atropine by achieving specificity for a particular receptor subtype involved in a disease pathway. researchgate.net
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles. mpg.de It is a cornerstone of computational chemistry for studying compounds like atropine sulfate (B86663) monohydrate, providing insights that are complementary to experimental data. researchgate.netcambridge.org Unlike simpler methods, DFT accounts for electron correlation, offering a high level of accuracy in predicting molecular properties. mpg.de
Optimization of Molecular Geometries and Vibrational Frequencies
A fundamental application of DFT is the optimization of molecular geometry, which involves calculating the lowest energy arrangement of atoms in a molecule. stackexchange.com For atropine sulfate monohydrate, DFT has been used to refine crystal structures determined from experimental techniques like synchrotron X-ray powder diffraction. researchgate.netcambridge.org This computational optimization process adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found, corresponding to a stable conformation.
Comparisons between the experimentally refined and DFT-optimized structures provide a measure of the accuracy of the experimental data and can help resolve ambiguities. researchgate.net The crystal structure of this compound monohydrate has been determined to be in the P2₁/n space group, and its lattice parameters have been precisely defined through a combination of experimental refinement and DFT optimization. researchgate.netcambridge.org
Once the optimized geometry is obtained, the same DFT framework can be used to calculate vibrational frequencies. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum (simulating Infrared or Raman spectra) can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching of C=O bonds or the bending of N-H bonds.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n (#14) |
| a (Å) | 19.2948(5) |
| b (Å) | 6.9749(2) |
| c (Å) | 26.9036(5) |
| β (°) | 94.215(2) |
| Volume (ų) | 3610.86(9) |
| Z | 4 |
Table 1. Crystallographic Data for this compound Monohydrate. The unit cell parameters were determined using synchrotron X-ray powder diffraction data and optimized with Density Functional Theory techniques. researchgate.netcambridge.org
Analysis of Frontier Molecular Orbitals and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key conceptual tool within DFT for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. uctm.edu
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. uctm.edu A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive.
From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the chemical behavior of this compound monohydrate.
| Reactivity Index | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electronegativity (χ) | χ = -μ | Measures the power of an atom or group to attract electrons. |
Table 2. Key Reactivity Indices Derived from Frontier Molecular Orbitals. These indices are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) using DFT.
By calculating these indices for atropine, researchers can predict its reactivity towards different biological targets and metabolic enzymes. For example, mapping the distribution of the HOMO and LUMO across the molecular structure can identify the specific atoms or functional groups most likely to be involved in donor-acceptor interactions, such as the nitrogen atom of the tropane ring or the oxygen atoms of the ester group.
Cheminformatics and Big Data Approaches in Atropine Research
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical and biological information, accelerating drug discovery and understanding. mewburn.comatlasofscience.org For a well-studied compound like atropine, these approaches are invaluable for contextualizing existing knowledge and discovering new relationships.
Data Mining of Large Chemical and Biological Databases
Large-scale public and private databases are rich resources for atropine research. Data mining involves using computational algorithms to search and extract relevant information about atropine, its analogs, and their biological effects from these vast repositories.
Key databases include:
PubChem: A public database from the U.S. National Institutes of Health that contains information on the chemical structures, properties, and biological activities of millions of small molecules. nih.govnih.gov Mining PubChem can identify compounds structurally similar to atropine and retrieve data from numerous bioassays, linking them to various biological targets.
ChEMBL: A manually curated chemical database of bioactive molecules with drug-like properties maintained by the European Bioinformatics Institute. It contains extensive structure-activity relationship (SAR) data, allowing researchers to analyze how modifications to the atropine structure affect its binding affinity to muscarinic receptors and other targets.
DrugBank: This database combines detailed drug data with comprehensive drug target information. drugbank.com For atropine, it provides information on its pharmacology, mechanism of action, and known drug-drug interactions. drugbank.com
Literature Databases (e.g., PubMed, Scopus): Text mining algorithms can be applied to millions of scientific articles to identify and extract relationships between atropine, genes, proteins, diseases, and side effects, helping to build a comprehensive picture of its biological role.
| Database | Identifier for Atropine | Type of Information Available |
|---|---|---|
| PubChem CID | 174174 | Chemical structure, physical properties, bioassay results, related compounds. nih.gov |
| DrugBank ID | DB00572 | Pharmacology, mechanism of action, drug interactions, target information. nih.gov |
| CAS Registry Number | 51-55-8 | Unique chemical substance identifier. nih.gov |
| ChEBI ID | 16684 | Chemical ontology, relationships to other molecules. nih.gov |
Table 3. Examples of Atropine Identifiers and Data in Major Chemical Databases. These databases are primary sources for data mining activities in atropine research.
Network Pharmacology Approaches to Systemic Interactions
Network pharmacology is a computational approach that analyzes the complex relationships between drugs, biological targets, and diseases from a network perspective. researchgate.net This method is particularly well-suited for understanding the systemic effects of a drug like atropine, which interacts with multiple receptor subtypes distributed throughout the body.
The construction of an atropine-centric interaction network typically involves several steps:
Target Identification: Known targets of atropine (e.g., M1-M5 muscarinic receptors) are compiled from databases. Computational methods, such as molecular docking or machine learning based on chemical structure, are then used to predict potential new targets.
Network Construction: A network is built where nodes represent entities like atropine, its protein targets, associated genes, and related diseases. Edges (the lines connecting nodes) represent the interactions between them, such as binding affinity or regulatory relationships.
Network Analysis: Topological analysis of the network can identify highly connected nodes (hubs) and key pathways that are most significantly affected by atropine. This can help elucidate the molecular mechanisms behind its therapeutic effects and potential side effects. For instance, pathway analysis tools (e.g., Ingenuity Pathway Analysis, KEGG) can map the identified targets to specific signaling pathways, such as those involved in neurotransmission or smooth muscle contraction, providing a systems-level view of atropine's physiological impact. researchgate.net
Emerging Research Avenues and Future Perspectives for Atropine Sulfate Monohydrate Research
Development of Novel in vitro and in vivo Research Models
To better elucidate the mechanisms of atropine (B194438) sulfate (B86663) monohydrate, researchers are developing sophisticated models that more accurately mimic human physiological systems.
Organ-on-a-chip (OOC) and microphysiological systems (MPS) represent a paradigm shift in in vitro modeling. These devices contain cultured cells in microfluidic chambers that replicate the structural and functional complexity of human organs. For atropine research, "gut-on-a-chip" models are being used to study its effects on intestinal motility and secretion. These models have demonstrated that atropine-functionalized gold nanoparticles can cross the intestinal barrier and modulate gut function, highlighting the potential for novel targeted delivery systems. royalsocietypublishing.org By recreating the intricate environment of the gut, researchers can observe how atropine influences neurotransmitter release and smooth muscle contractions with high fidelity. royalsocietypublishing.org
Genetically engineered animal models, particularly knockout mice, are invaluable for dissecting the role of specific cholinergic receptors in mediating the effects of atropine. nih.gov Studies using mice lacking specific muscarinic receptor subtypes (e.g., M2, M3, M5) have been instrumental in understanding atropine's influence on conditions like myopia and its cardiovascular effects. nih.govresearchgate.net For instance, research on muscarinic knockout mouse models is helping to clarify the long-term effects of atropine and the potential of more specific muscarinic blockers. nih.gov These models allow for precise investigation into which receptor subtypes are responsible for therapeutic actions versus side effects, paving the way for the development of more targeted drugs. researchgate.netfrontiersin.org
Exploration of Atropine Sulfate Monohydrate in Systems Biology and Multi-Omics Contexts
Systems biology integrates data from various "-omics" fields to provide a holistic view of a drug's impact on a biological system.
Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules (metabolites), are powerful tools for identifying the downstream effects of atropine. youtube.com Mass spectrometry-based techniques are used to quantify changes in protein and metabolite levels in tissues and biofluids following atropine administration. nih.govnih.gov For example, metabolomic studies have shown that atropine can significantly alter glucose metabolism, increasing glucose production and utilization, likely mediated by an increase in plasma catecholamines. nih.gov These approaches can uncover novel biomarkers of atropine's efficacy and reveal previously unknown metabolic pathways affected by the drug. nih.govnih.gov
Table 1: Key Metabolites and Proteins Modulated by Atropine Exposure
| Analyte Type | Analyte Name | Observed Change | Biological Context |
|---|---|---|---|
| Metabolite | Glucose | Increased Production & Utilization | Energy Homeostasis nih.gov |
| Metabolite | Noratropine (B1679849) | Major Metabolite | Drug Metabolism nih.gov |
| Metabolite | Atropine-N-oxide | Major Metabolite | Drug Metabolism nih.gov |
| Hormone | Epinephrine | Increased Plasma Levels | Glucoregulatory Response nih.gov |
| Hormone | Norepinephrine | Increased Plasma Levels | Glucoregulatory Response nih.gov |
Transcriptomics involves the analysis of all RNA molecules in a cell or tissue, providing a snapshot of the genes that are actively being expressed. youtube.com Techniques like RNA sequencing (RNA-seq) are used to create detailed gene expression profiles of tissues exposed to atropine. nih.govnih.gov In ophthalmology research, transcriptomic analysis of scleral fibroblasts treated with atropine has identified differentially expressed genes involved in extracellular matrix remodeling and metabolic pathways. nih.gov These findings offer new insights into the molecular mechanisms by which atropine helps control myopia progression. nih.gov By comparing the transcriptomes of treated versus untreated tissues, researchers can pinpoint the genetic pathways that are modulated by atropine. mdpi.com
Investigation of Stereoisomeric Effects and Chirality in Advanced Biological Systems
Atropine is a racemic mixture, meaning it is composed of equal parts of two stereoisomers (enantiomers): d-hyoscyamine and l-hyoscyamine (B7768854). wikipedia.orgnih.gov Chirality, or the "handedness" of these molecules, is critically important in pharmacology, as enantiomers can have vastly different biological activities. oup.comsolubilityofthings.combiomedgrid.com
The physiological effects of atropine are primarily attributed to the l-hyoscyamine isomer, which is a potent antagonist of muscarinic acetylcholine (B1216132) receptors. wikipedia.orgmedchemexpress.com The d-hyoscyamine isomer is significantly less active. intactone.com Advanced analytical techniques, such as chiral high-performance liquid chromatography (HPLC), are essential for separating and quantifying these enantiomers in pharmaceutical preparations and biological samples. nih.gov
Research focusing on the stereoisomers of atropine aims to understand their differential binding affinities to various muscarinic receptor subtypes. drugbank.comnih.gov Studies have shown that while racemic atropine shows little selectivity between receptor subtypes in different tissues, other related chiral compounds exhibit significant selectivity. nih.gov This exploration is crucial, as developing drugs based on a single, more active enantiomer could lead to therapies with improved efficacy and a better therapeutic index. nih.govbiomedgrid.com
Table 2: Comparison of Atropine Stereoisomers
| Isomer | Common Name | Receptor Activity | Primary Contribution to Effect |
|---|---|---|---|
| l-hyoscyamine | Levo-hyoscyamine | High affinity muscarinic antagonist wikipedia.orgmedchemexpress.com | Major contributor to pharmacological effects wikipedia.org |
Differential Effects of (R)- and (S)-Hyoscyamine at Receptor Subtypes
Atropine is a racemic mixture, and its pharmacological activity is primarily attributed to the (S)-(-)-hyoscyamine enantiomer. The (R)-(+)-hyoscyamine isomer is significantly less potent as a muscarinic antagonist. Research has demonstrated marked differences in the binding affinities and functional effects of these two stereoisomers across the five muscarinic receptor subtypes (M1-M5).
Studies have quantified the affinity of each enantiomer for different receptor subtypes, revealing that (S)-hyoscyamine binds with much higher affinity than (R)-hyoscyamine across the board. For instance, the affinity values (expressed as pKi) for (S)-hyoscyamine at human muscarinic receptor subtypes are consistently high, whereas the pKi values for (R)-hyoscyamine are substantially lower, indicating a weaker interaction. nih.gov This stereoselectivity underscores that the majority of atropine's clinical effects are mediated by the (S)-enantiomer.
Interestingly, some research suggests that (R)-(+)-hyoscyamine is not merely an inactive isomer. At very low concentrations, which are insufficient to cause muscarinic receptor blockade, (R)-(+)-hyoscyamine has been shown to paradoxically increase the release of acetylcholine both in vitro and in vivo. nih.gov This effect is not observed with (S)-(-)-hyoscyamine and points to a complex pharmacology that is not fully understood, suggesting that the (R)-isomer may have distinct biological properties beyond simple muscarinic antagonism. nih.gov While atropine itself is considered a non-selective antagonist, the significant differences in potency between its enantiomers highlight the stereochemical precision of the ligand-receptor interaction. derpharmachemica.compharmaguideline.com
| Receptor Subtype | (S)-(-)-Hyoscyamine pKi | (R)-(+)-Hyoscyamine pKi |
|---|---|---|
| m1 | 9.48 ± 0.18 | 8.21 ± 0.07 |
| m2 | 9.45 ± 0.31 | 7.89 ± 0.06 |
| m3 | 9.30 ± 0.19 | 8.06 ± 0.18 |
| m4 | 9.55 ± 0.13 | 8.35 ± 0.11 |
| m5 | 9.24 ± 0.30 | 8.17 ± 0.08 |
Data sourced from Ghelardini C, et al. (1997). nih.gov
Stereoselective Metabolism and Elimination Pathways
The differential pharmacology of atropine's enantiomers extends to their metabolic fate. Evidence strongly suggests that the metabolism and elimination of atropine are stereoselective. Following administration, a significant portion of atropine (approximately 50-60%) is excreted unchanged in the urine. derpharmachemica.compharmacy180.com The remainder undergoes metabolism, primarily in the liver, through enzymatic hydrolysis to tropine (B42219) and tropic acid, as well as N-demethylation and N-oxidation to form noratropine and atropine-N-oxide, respectively. nih.govderpharmachemica.compharmaguideline.com
Applications in Advanced Analytical Techniques for Mechanistic Understanding
High-Resolution Imaging Mass Spectrometry for Tissue Distribution
Understanding the precise distribution of a drug within target tissues is crucial for elucidating its mechanism of action and optimizing delivery. High-resolution imaging mass spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS, has emerged as a powerful, label-free technique for this purpose.
A notable application of this technology has been in mapping the distribution of atropine in ocular tissues following topical administration. nih.govderpharmachemica.compharmacy180.com In a study using rabbit eyes, MALDI-IMS provided detailed visualization of atropine's spatial distribution across whole-eye sections. nih.govpharmaguideline.com The technique allowed researchers to observe that atropine accumulated at high concentrations in the tear menisci and subsequently migrated from the anterior to the posterior regions of the eye. nih.govpharmaguideline.com High mass resolution was essential to distinguish the atropine signal from endogenous tissue components, particularly in regions with low drug concentration. nih.gov The imaging revealed differential signal intensities between various corneal layers and indicated that atropine likely migrates to the posterior segments via a periocular-scleral route. nih.govpharmaguideline.com This level of detail on drug localization, achieved with spatial resolutions as high as 10 μm, provides invaluable insights for ophthalmic drug delivery and pharmacology that would be difficult to obtain with other methods. derpharmachemica.compharmacy180.com
Single-Molecule Fluorescence Spectroscopy for Receptor Dynamics
While direct single-molecule fluorescence spectroscopy studies specifically on atropine are not widespread, the principles of this and related fluorescence techniques are being applied to understand the dynamics of muscarinic receptors. These methods offer unprecedented insight into the conformational changes and kinetics of ligand-receptor interactions in real-time.
Techniques like Fluorescence Resonance Energy Transfer (FRET) have been used to create biosensors that can monitor the activation state of muscarinic receptors. For example, a FRET-based M1 muscarinic receptor sensor was developed to detect the conformational changes induced by agonists. nih.gov In this system, the addition of atropine was shown to rapidly reverse the agonist-induced FRET signal, directly visualizing its antagonist action at the molecular level. nih.gov Such studies also reveal that antagonists like atropine can destabilize the complex formed between the receptor and its associated G protein, providing a direct demonstration of the molecular mechanism of antagonism. Furthermore, fluorescence polarization studies have shown that the binding of atropine to muscarinic receptors can increase the fluidity of the surrounding lipid membrane, suggesting that ligand binding induces changes not only in the receptor itself but also in its immediate environment. researchgate.net The development of novel fluorescent ligands for muscarinic receptor subtypes is an active area of research, paving the way for more sophisticated single-molecule imaging experiments to probe receptor dimerization, diffusion, and interactions with signaling partners. pharmacy180.com
Potential for this compound Monohydrate as a Scaffold for Rational Drug Design
The tropane (B1204802) alkaloid structure of atropine, characterized by the N-methyl-8-azabicyclo[3.2.1]octane core, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This means the core structure is capable of binding to multiple, diverse biological targets, making it an excellent starting point for the rational design of new therapeutic agents. The non-selective nature of atropine, which leads to side effects, is a primary driver for using its scaffold to design new molecules with improved receptor subtype selectivity. nih.govmdpi.com
Ligand-Based and Structure-Based Drug Design Iterations
Both ligand-based and structure-based design strategies have been employed to create novel drugs based on the atropine scaffold.
Ligand-Based Drug Design: This approach relies on the knowledge of known active molecules. Structure-Activity Relationship (SAR) studies of atropine and its analogues have provided fundamental rules for designing new muscarinic antagonists. These studies have established the importance of specific structural features: the bicyclic tropane ring, the ester linkage, and the size and nature of the substituents on the acid portion of the molecule (the tropic acid moiety). pharmaguideline.compharmacy180.com For instance, it is known that having two lipophilic ring substituents on the carbon alpha to the ester's carbonyl group is critical for potent antimuscarinic activity. pharmacy180.com By systematically modifying these features, researchers have developed numerous synthetic anticholinergic drugs. Pharmacophore modeling, another ligand-based technique, has been used to create computational models based on the key features of known antagonists to screen virtual libraries for new compounds that could serve as alternatives to atropine, potentially with greater subtype selectivity. researchgate.net
Structure-Based Drug Design: The advent of high-resolution crystal structures of the muscarinic receptor subtypes has revolutionized the potential for rational drug design. This approach uses the 3D structure of the target protein to guide the design of new ligands. A key success in this area has been the development of M3-selective antagonists. nih.govescholarship.orgdocking.org Researchers exploited a single amino acid difference between the orthosteric binding pockets of the M2 and M3 receptors. nih.govdocking.org Using the crystal structures and molecular docking simulations, they designed new molecules based on the core structure of non-selective antagonists that could specifically interact with the unique residue in the M3 receptor while sterically clashing with the corresponding residue in the M2 receptor. This iterative process of design, synthesis, and testing led to the development of antagonists with up to 100-fold selectivity for M3 over M2 receptors in binding assays and over 1,000-fold selectivity in vivo, offering the potential for targeted therapies (e.g., for COPD) with fewer cardiac side effects. nih.govescholarship.org
Design of Highly Selective Muscarinic Antagonists or Allosteric Modulators
The therapeutic utility of atropine, a prototypical muscarinic antagonist, is often limited by its lack of selectivity among the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). mdpi.com This non-selectivity can lead to a range of off-target effects. pnas.org For instance, antagonists intended for M3 receptors to treat incontinence might also affect M1, M2, and other M3 receptors, causing side effects like dry mouth or increased heart rate. pnas.org The primary challenge in developing subtype-selective antagonists lies in the highly conserved nature of the orthosteric binding site across all five receptor subtypes, which is where acetylcholine and classical antagonists like atropine bind. pnas.orgpnas.org To overcome this hurdle, emerging research focuses on two principal strategies: the structure-based design of highly selective orthosteric antagonists and the development of allosteric modulators.
Structure-Guided Design of Selective Orthosteric Antagonists
While the orthosteric binding pocket is highly conserved, minor variations do exist between the mAChR subtypes. Modern drug design leverages these subtle differences through structure-guided approaches. By utilizing high-resolution crystal structures of the receptors, researchers can employ molecular docking and computational modeling to design antagonists that preferentially bind to one subtype over others. pnas.orgnih.gov
A notable success in this area involved exploiting a single amino acid difference between the M2 and M3 receptors. pnas.org Researchers designed and synthesized a novel antagonist that showed a significant preference for the M3 receptor, achieving up to 100-fold greater selectivity in binding affinity compared to the M2 receptor and over 1,000-fold selectivity in vivo. pnas.orgnih.gov The accuracy of this structure-based design was later confirmed by crystallizing the M3 receptor in a complex with the selective antagonist, providing a validated template for further optimization. nih.gov
| Compound | Target Receptor | Selectivity over M2R (Affinity) | Selectivity over M2R (In Vivo) | Design Strategy |
|---|---|---|---|---|
| Atropine | M1-M5 (Non-selective) | ~1-fold | Low | Classical Antagonist |
| Compound 6o (BS46) | M3 | Up to 100-fold | >1,000-fold | Structure-Guided Design |
Allosteric Modulation for Subtype Selectivity
An alternative and highly promising approach is to target allosteric sites on the muscarinic receptors. nih.gov Allosteric modulators are compounds that bind to a site on the receptor that is topographically distinct from the orthosteric site for acetylcholine. umn.eduproquest.com These allosteric sites are located in less conserved regions of the receptor, such as the extracellular loops, which show greater sequence variation among the mAChR subtypes. pnas.org This variability makes allosteric sites attractive targets for developing highly subtype-selective ligands. pnas.orgproquest.com
Allosteric modulators function by inducing a conformational change in the receptor, which in turn alters the binding affinity or efficacy of the orthosteric ligand. nih.govumn.edu They can be classified as:
Positive Allosteric Modulators (PAMs): Enhance the binding or effect of the orthosteric ligand.
Negative Allosteric Modulators (NAMs): Reduce the binding or effect of the orthosteric ligand.
Neutral Allosteric Modulators: Bind to the allosteric site without affecting the orthosteric ligand but can block other modulators.
A key innovation in this field is the design of PAMs that specifically potentiate the binding of an antagonist to a single receptor subtype. pnas.org This strategy can effectively convert a non-selective antagonist into a highly selective one. Research has demonstrated the feasibility of this concept through the discovery of a PAM that selectively enhances antagonist binding to the M2 receptor. pnas.org In one study, a compound identified as '628' was found to significantly increase the affinity of the non-selective antagonist N-methyl scopolamine (B1681570) (NMS) for the M2 receptor. pnas.org A hallmark of this potentiation was a dramatic change in the antagonist's dissociation kinetics. pnas.org
| Condition | Orthosteric Antagonist | Receptor Subtype | Effect on Dissociation Rate | Selectivity |
|---|---|---|---|---|
| Control (No PAM) | N-methyl scopolamine (NMS) | M2 | Normal dissociation | Non-selective |
| With Compound '628' (PAM) | N-methyl scopolamine (NMS) | M2 | Slowed by 50-fold | Effect is specific to M2; not observed at other mAChR subtypes |
This allosteric approach holds immense potential for refining the pharmacological profile of compounds like atropine. By co-administering a non-selective antagonist with a subtype-selective PAM, it may be possible to direct the antagonist's activity to a specific receptor subtype, thereby enhancing therapeutic efficacy while minimizing undesirable side effects. The discovery of the first allosteric modulator, gallamine, has paved the way for the development of numerous such compounds, including M1-selective PAMs like BQCA, which have shown efficacy in preclinical models of cognitive disorders. nih.govnih.gov
Q & A
What are the fundamental pharmacological properties of atropine sulfate monohydrate relevant to experimental design?
This compound monohydrate is a competitive muscarinic acetylcholine receptor (mAChR) antagonist with broad-spectrum activity. Its IC₅₀ values vary across receptor subtypes: 0.39 nM for human mAChR M4 and 0.71 nM for chicken mAChR M4 . These receptor-specific affinities necessitate careful selection of experimental models (e.g., species, tissue type) to ensure biological relevance. Researchers should validate receptor expression profiles in their systems using techniques like RT-PCR or immunohistochemistry .
Methodological Note : For functional assays, pre-incubate tissues/cells with atropine (10–100 nM, 15–30 min) to block endogenous mAChR activity before acetylcholine challenge .
How should researchers address discrepancies in neurotransmitter release data between in vitro and in vivo studies?
Discrepancies often arise from differences in drug bioavailability, metabolism, and compensatory neural pathways in vivo. For example, this compound monohydrate (100–500 µM) increases dopamine release in vitro but inhibits memory enhancement in vivo at 1.0 mg/kg (i.p.) due to systemic mAChR blockade and indirect modulation of other neurotransmitter systems . To reconcile such
- In vitro : Use isolated tissue preparations (e.g., chick retina) to eliminate confounding systemic factors .
- In vivo : Pair behavioral assays (e.g., Morris water maze) with microdialysis to correlate neurotransmitter levels with functional outcomes .
What experimental strategies ensure chemical stability of this compound monohydrate in aqueous formulations?
Stability is pH- and temperature-dependent. Key approaches include:
- Storage : Store lyophilized powder at 2–8°C; reconstituted solutions in water or DMSO retain stability for 1 month at -20°C .
- Analysis : Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/pH 2.7 triethylamine phosphate buffer) . The USP monograph specifies ≤0.5% water content (Karl Fischer) and ≥97% purity (HPLC) .
- Preservatives : Add sodium perborate (0.01%) to ophthalmic formulations to prevent microbial growth during long-term use .
How can researchers validate the specificity of atropine’s mAChR antagonism in complex biological systems?
- Controls : Use selective mAChR agonists/antagonists (e.g., pirenzepine for M1, methoctramine for M2) to confirm receptor subtype involvement .
- Genetic Models : Employ mAChR knockout mice or siRNA-mediated knockdown in cell lines to isolate atropine’s effects .
- Off-Target Screening : Assess binding to nicotinic receptors (α7/α4β2) via radioligand displacement assays (IC₅₀ >10 µM expected) .
What are the best practices for quantifying this compound monohydrate in biological matrices?
- Extraction : Acidify plasma/serum with 0.1 M HCl, then perform liquid-liquid extraction using dichloromethane:isopropanol (9:1) .
- Detection : LC-MS/MS with scopolamine hydrobromide as an internal standard (LOD: 0.1 ng/mL) . Calibrate against USP-certified reference material to ensure accuracy .
- Data Normalization : Correct for matrix effects by spiking blank matrices with known analyte concentrations .
How should researchers design dose-response studies to account for atropine’s biphasic effects?
Atropine exhibits dose-dependent paradoxes (e.g., low-dose stimulation vs. high-dose inhibition of vagal activity). To mitigate this:
- Dose Range : Test 0.1–10 mg/kg (i.p.) in rodents, with logarithmic increments .
- Temporal Sampling : Collect data at multiple timepoints (e.g., 15, 30, 60 min post-administration) to capture kinetic profiles .
- Statistical Modeling : Fit data to a sigmoidal Emax model with variable slope (Hill coefficient) to quantify efficacy/potency shifts .
What safety protocols are critical when handling this compound monohydrate in laboratory settings?
- PPE : Double-glove with nitrile gloves; wear lab coats and eye protection to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for powder weighing to avoid inhalation of aerosols .
- Spill Management : Decontaminate surfaces with 10% ethanol followed by 0.1 M NaOH to hydrolyze residual atropine .
How can researchers optimize formulations for sustained atropine delivery in preclinical models?
- Polymer-Based Systems : Encapsulate atropine in PLGA microparticles (85:15 lactide:glycolide) for zero-order release over 14 days .
- In Vivo Validation : Monitor plasma levels via LC-MS and correlate with mAChR occupancy using [³H]-N-methylscopolamine binding assays .
What analytical criteria confirm batch-to-batch consistency in synthesized this compound monohydrate?
- Identity : Match IR spectra (νmax 1735 cm⁻¹ for ester carbonyl) and ¹H-NMR (δ 3.2 ppm for tropane protons) to USP standards .
- Purity : ≤0.1% hyoscyamine (by chiral HPLC) to ensure enantiomeric uniformity .
- Stoichiometry : Confirm monohydrate composition via thermogravimetric analysis (TGA; 2.5–3.0% weight loss at 100–110°C) .
How do interspecies differences in mAChR pharmacology impact translational research with atropine?
Rodent mAChRs (e.g., M3) exhibit 10-fold lower atropine affinity than human orthologs . Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
